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  • Product: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
  • CAS: 1250423-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

CAS Number: 1250423-37-0 This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry. The document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1250423-37-0

This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a heterocyclic compound featuring a rigid bicyclic amine core.[1] Its structural characteristics make it a valuable scaffold in the design of therapeutic agents. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1250423-37-0[2][3][4]
Molecular Formula C₁₀H₁₇NO₂[2]
Molecular Weight 183.25 g/mol [2]
IUPAC Name ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate[4]
Canonical SMILES CCOC(=O)CN1CC2CCC1C2[4]
InChI InChI=1S/C10H17NO2/c1-2-13-9(12)8-11-6-7-3-4-10(11)5-7[4]
Purity ≥97%[2]
Storage Room temperature[2]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: N-Alkylation of 2-azabicyclo[2.2.1]heptane

This protocol describes a plausible method for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Materials:

  • 2-azabicyclo[2.2.1]heptane

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetone or acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-azabicyclo[2.2.1]heptane (1 equivalent) in anhydrous acetone.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • While stirring, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-azabicyclo[2.2.1]heptane 2-azabicyclo[2.2.1]heptane Dissolve & Mix Dissolve & Mix 2-azabicyclo[2.2.1]heptane->Dissolve & Mix Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Dissolve & Mix Potassium carbonate Potassium carbonate Potassium carbonate->Dissolve & Mix Acetone Acetone Acetone->Dissolve & Mix Reflux Reflux Dissolve & Mix->Reflux Filter Filter Reflux->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Liquid-Liquid Extraction Liquid-Liquid Extraction Evaporate Solvent->Liquid-Liquid Extraction Dry & Concentrate Dry & Concentrate Liquid-Liquid Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Applications in Drug Discovery

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to improved binding affinity and selectivity for biological targets.[1] This core is found in various compounds developed for different therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

A significant application of 2-azabicyclo[2.2.1]heptane derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective strategy for managing type 2 diabetes mellitus.[7]

A notable example is the development of Neogliptin, a potent DPP-4 inhibitor, which incorporates the 2-azabicyclo[2.2.1]heptane moiety.[7] The quantitative data for Neogliptin and its comparison with other established DPP-4 inhibitors are presented below.

CompoundDPP-4 IC₅₀ (nM)
Neogliptin (Compound 12a) 16.8 ± 2.2
Vildagliptin 62.0 ± 5.0
Sitagliptin 19.0 ± 1.5
Data sourced from Maslov et al., 2022[7]

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors is well-established and involves the potentiation of the incretin pathway. The following diagram illustrates this signaling cascade.

G cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreatic β-cells Pancreatic β-cells Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Pancreatic α-cells Pancreatic α-cells Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis Opposes Active Incretins Active Incretins GLP-1 & GIP Release->Active Incretins Active Incretins->Pancreatic β-cells Active Incretins->Pancreatic α-cells Inhibits DPP-4 DPP-4 Active Incretins->DPP-4 Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites 2-azabicyclo[2.2.1]heptane derivatives (e.g., Neogliptin) 2-azabicyclo[2.2.1]heptane derivatives (e.g., Neogliptin) 2-azabicyclo[2.2.1]heptane derivatives (e.g., Neogliptin)->DPP-4 Inhibits

Caption: DPP-4 inhibition pathway by 2-azabicyclo[2.2.1]heptane derivatives.

Other Potential Applications:

The rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive component for designing ligands for various other biological targets, including receptors and enzymes in the central nervous system. It is also used as a building block in the development of PROteolysis TArgeting Chimeras (PROTACs), where its structural properties can aid in the optimal positioning of the warhead and the E3 ligase ligand.[2]

Conclusion

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable and versatile building block for drug discovery and development. Its rigid bicyclic core has proven to be particularly effective in the design of potent and selective enzyme inhibitors, most notably for DPP-4 in the treatment of type 2 diabetes. The synthetic accessibility and the favorable physicochemical properties of this scaffold ensure its continued importance in the field of medicinal chemistry. Further research into derivatives of this compound holds promise for the development of novel therapeutics for a range of diseases.

References

Exploratory

Technical Whitepaper: Determination of the Molecular Weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the calculation of the molecular weight of the organic compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the calculation of the molecular weight of the organic compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This compound is of interest in medicinal chemistry and drug development, and a precise understanding of its molecular properties is fundamental for research and synthesis.

Molecular Formula Determination

The initial step in calculating the molecular weight is to ascertain the precise molecular formula of the compound. Based on its chemical structure, the molecular formula for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has been determined to be:

C₁₀H₁₇NO₂ [1][2]

This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:

  • Identify the elements present in the molecule from its molecular formula (C, H, N, O).

  • Determine the number of atoms of each element.

  • Obtain the standard atomic weight of each element from the periodic table. These weights are a weighted average of the masses of their naturally occurring isotopes.

  • Multiply the number of atoms of each element by its atomic weight to find the total mass contributed by that element in the molecule.

  • Sum the total masses of all elements to arrive at the molecular weight of the compound.

The standard atomic weights used for this calculation are:

  • Carbon (C): approximately 12.011 amu[3][4][5][6]

  • Hydrogen (H): approximately 1.008 amu[7][8][9][10][11]

  • Nitrogen (N): approximately 14.007 amu[12][13][14][15][16]

  • Oxygen (O): approximately 15.999 amu[17][18][19][20][21]

Data Presentation: Summary of Molecular Weight Calculation

The following table summarizes the quantitative data used in the calculation of the molecular weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Mass (amu)
CarbonC1012.011120.11
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO215.99931.998
Total 183.251

Based on this calculation, the molecular weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is approximately 183.25 g/mol [1].

Visualization of Molecular Composition

The following diagram illustrates the relationship between the molecular formula of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its constituent elements, providing a clear visual representation of the compound's atomic makeup.

Molecular_Composition Molecular Composition of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate C10H17NO2 Molecular Formula C₁₀H₁₇NO₂ C Carbon (C) 10 atoms C10H17NO2->C H Hydrogen (H) 17 atoms C10H17NO2->H N Nitrogen (N) 1 atom C10H17NO2->N O Oxygen (O) 2 atoms C10H17NO2->O

Figure 1: Constituent elements of the target compound.

References

Foundational

An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-azabicyclo[2.2.1]hept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a bicyclic secondary amine derivative. Its rigid 2-azabicyclo[2.2.1]heptane (also known as a 2-azanorbornane) scaffold provides a defined three-dimensional structure, which is advantageous in the design of molecules with specific binding properties.[1]

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate[2]
CAS Number 1250423-37-0[2][3][4]
Molecular Formula C₁₀H₁₇NO₂[3]
Molecular Weight 183.25 g/mol [3]
Purity (Typical) ≥97%[3]
Appearance Data not available (likely an oil or low-melting solid)
Boiling Point Data not available[4]
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage Conditions Room temperature, sealed in a dry environment.[3][4]

Spectroscopic Data

While specific spectra for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are not publicly available, the expected spectral characteristics can be inferred from related structures.

  • ¹H NMR: The spectrum would feature characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the nitrogen, and a complex series of multiplets for the protons of the bicyclic core. The chemical shifts of the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen would be key identifiers.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the ethoxy group carbons, the methylene carbon adjacent to the nitrogen, and the distinct carbons of the 2-azabicyclo[2.2.1]heptane skeleton. Due to the rigid structure, all carbon atoms in the bicyclic system are expected to be chemically non-equivalent.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 183. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅), the entire ester functional group, or fragmentation of the bicyclic ring system.

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate can be achieved through the N-alkylation of 2-azabicyclo[2.2.1]heptane with an appropriate ethyl acetate synthon, such as ethyl bromoacetate. This is a standard method for the formation of N-substituted amines.

3.1. Synthesis of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane core is typically synthesized via a hetero-Diels-Alder reaction between cyclopentadiene and a suitable imine, followed by reduction of the double bond and deprotection.[5][6]

3.2. N-Alkylation of 2-Azabicyclo[2.2.1]heptane

Reaction Scheme:

Experimental Protocol (Representative):

  • Dissolution: Dissolve 2-azabicyclo[2.2.1]heptane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, filter off the solid base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate start Start dissolve Dissolve 2-azabicyclo[2.2.1]heptane in aprotic solvent start->dissolve add_base Add non-nucleophilic base (e.g., K₂CO₃) dissolve->add_base add_alkylating Add ethyl bromoacetate dropwise add_base->add_alkylating react Heat and stir for several hours (Monitor by TLC/LC-MS) add_alkylating->react workup Aqueous work-up (Filtration, extraction, washing) react->workup purify Purify by column chromatography workup->purify end End Product purify->end PROTAC_Assembly cluster_protac PROTAC Assembly Workflow start Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate hydrolysis Ester Hydrolysis start->hydrolysis acid Carboxylic Acid Derivative hydrolysis->acid coupling1 Amide Coupling acid->coupling1 intermediate Building Block-Linker Conjugate coupling1->intermediate linker Linker linker->coupling1 coupling2 Amide Coupling intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac target_ligand Target Protein Ligand target_ligand->coupling2 IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Expression MAPK->Cytokines NFkB->Cytokines

References

Exploratory

Spectroscopic Profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Technical Guide

Introduction This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry and drug development. The unique b...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry and drug development. The unique bicyclic structure of this compound imparts specific conformational constraints, making it a valuable scaffold for the design of novel therapeutics. Understanding its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • CAS Number: 1250423-37-0[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₇NO₂[1][2]

  • Molecular Weight: 183.25 g/mol [1][2]

Caption: Chemical structure of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15q2H-O-CH₂ -CH₃
~3.40s2HN-CH₂ -COO-
~3.20br s1HH-1 (bridgehead)
~2.80m1HH-4 (bridgehead)
~2.60m1HH-3 (exo)
~2.40m1HH-3 (endo)
~1.80 - 1.50m4HH-5, H-6
~1.45d1HH-7 (syn)
~1.25t3H-O-CH₂-CH₃
~1.20d1HH-7 (anti)

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~172.0C =O (ester)
~61.0-O-C H₂-CH₃
~60.0N-C H₂-COO-
~59.0C -1 (bridgehead)
~58.0C -4 (bridgehead)
~38.0C -7 (bridge)
~36.0C -3
~29.0C -5
~28.0C -6
~14.0-O-CH₂-C H₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
~1180StrongC-N stretch

MS (Mass Spectrometry) Data (Predicted)

m/zRelative Intensity (%)Assignment
18340[M]⁺ (Molecular Ion)
110100[M - COOCH₂CH₃]⁺
9680[M - CH₂COOCH₂CH₃]⁺
8260[C₆H₁₀]⁺ (cyclopentadiene fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for liquid organic compounds such as Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Ionization (EI): In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectral Data Acquisition and Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid on ATR Crystal Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Foundational

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound Ethyl 2-(2-azabicyclo[2.2.1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Given the critical role of solubility in drug discovery and development, this document outlines standardized experimental protocols, data presentation formats, and a logical workflow for a thorough solubility assessment. While specific experimental data for this compound is not publicly available, this guide equips researchers with the necessary tools to generate and interpret a complete solubility profile.

Introduction to Solubility Profiling

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] A comprehensive solubility profile is therefore essential during the early stages of drug discovery for lead selection and optimization, as well as in later stages for formulation development.[1][4][5]

This guide focuses on two key types of solubility measurements:

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening during early discovery phases.[1][4][5] It is determined by observing the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][4][6]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[6][7] It is a more accurate representation of a compound's true solubility and is crucial for pre-formulation and formulation development.[4][5][7]

Physicochemical Properties Influencing Solubility

Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate that will influence its behavior in different solvents.

PropertyPredicted/Estimated ValueSignificance in Solubility
Molecular Formula C11H19NO2Provides the basis for calculating molecular weight.
Molecular Weight 197.27 g/mol Influences diffusion and dissolution rates.
pKa (To be determined)As a basic compound (due to the secondary amine), the pKa will determine the extent of ionization at different pH values. Solubility is expected to be higher at pH values below the pKa.[1]
LogP (To be determined)The octanol-water partition coefficient indicates the lipophilicity of the compound. A higher LogP generally corresponds to lower aqueous solubility.
Melting Point (To be determined)A higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal lattice.
Crystalline Form (To be determined)Different polymorphs or amorphous forms of a compound can exhibit different solubilities.[2][8] It is essential to characterize the solid form being used in solubility studies.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible solubility data. The following sections describe the methodologies for determining kinetic and thermodynamic solubility.

This high-throughput method is suitable for early-stage drug discovery.[3]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is determined by measuring the turbidity of the solution.[2][3]

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer solutions (e.g., Phosphate Buffered Saline (PBS) at pH 7.4)

  • 96-well microplates

  • Plate reader with turbidimetric or nephelometric detection capabilities

Procedure:

  • Prepare a 10 mM stock solution of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Add a fixed volume of each DMSO solution to wells containing the aqueous buffer (e.g., 2 µL of DMSO solution to 198 µL of buffer), ensuring the final DMSO concentration is low (typically ≤1%) to minimize co-solvent effects.

  • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[4]

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

This method is considered the gold standard for determining equilibrium solubility.[8]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound is then measured after separating the solid material.[1][8]

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (solid form)

  • Solvents of interest (e.g., water, PBS at various pH values, simulated gastric fluid, simulated intestinal fluid)[6]

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Add an excess amount of solid Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate to a glass vial (e.g., 1-2 mg). The excess solid should be visually apparent.

  • Add a known volume of the desired solvent (e.g., 1 mL).

  • Seal the vials and place them on a shaker for an extended period (typically 24-48 hours) at a constant temperature to allow the system to reach equilibrium.[4]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Separate the undissolved solid by either centrifugation or filtration of the supernatant.

  • Carefully collect the clear supernatant.

  • Prepare a series of dilutions of the supernatant with the appropriate solvent.

  • Quantify the concentration of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

  • Calculate the original concentration in the supernatant to determine the thermodynamic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Kinetic and Thermodynamic Solubility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

Solubility TypeSolvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Analysis
KineticPhosphate Buffered Saline7.425[Experimental Data][Calculated Data]Turbidimetry
ThermodynamicPurified Water~7.025[Experimental Data][Calculated Data]HPLC-UV
ThermodynamicPhosphate Buffered Saline7.425[Experimental Data][Calculated Data]HPLC-UV
ThermodynamicSimulated Gastric Fluid (SGF)1.237[Experimental Data][Calculated Data]LC-MS/MS
ThermodynamicSimulated Intestinal Fluid (SIF)6.837[Experimental Data][Calculated Data]LC-MS/MS
Thermodynamic0.1 N HCl1.025[Experimental Data][Calculated Data]HPLC-UV
ThermodynamicAcetate Buffer4.525[Experimental Data][Calculated Data]HPLC-UV

Visualizing the Solubility Assessment Workflow

A logical workflow ensures a systematic approach to solubility profiling, from initial screening to in-depth characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Formulation & Development A Compound Synthesis Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate B High-Throughput Kinetic Solubility Assay (Turbidimetry) A->B C Data Analysis: Rank-order compounds B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Promising Candidates E pH-Solubility Profile (e.g., pH 1.2, 4.5, 6.8, 7.4) D->E F Solubility in Biorelevant Media (SGF, SIF) D->F H Pre-formulation Studies E->H F->H G Solid State Characterization (Polymorphism) G->H I Biopharmaceutical Classification System (BCS) Assessment H->I

Caption: Workflow for solubility assessment of a drug candidate.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. By following the detailed experimental protocols and adopting a systematic workflow, researchers can generate high-quality, reliable data. This information is paramount for making informed decisions during lead optimization, understanding potential biopharmaceutical challenges, and developing an effective and safe drug product. A thorough understanding of solubility is not merely an academic exercise but a fundamental pillar of successful drug development.

References

Exploratory

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound in public literature, this document outlines its potential degradation pathways based on the reactivity of its core functional groups—a secondary amine within a bicyclic system and an ethyl ester. Furthermore, it details recommended experimental protocols for comprehensive stability assessment through forced degradation studies, in line with established pharmaceutical industry practices. This guide serves as a practical resource for ensuring the integrity and reliability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in research and manufacturing settings.

Introduction

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable intermediate in the synthesis of complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs). The stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the safety, efficacy, and manufacturability of the final drug product. Understanding the chemical stability and establishing appropriate storage conditions are critical quality attributes that must be defined early in the drug development process.

This document provides a scientific framework for assessing the stability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. It explores the likely chemical liabilities of the molecule and presents standardized methodologies for evaluating its stability under various stress conditions.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • CAS Number: 1250423-37-0

  • Molecular Formula: C₁₀H₁₇NO₂

  • Molecular Weight: 183.25 g/mol

  • Structure:

The molecule incorporates two key functional groups that are susceptible to degradation: an ethyl ester and a secondary amine integrated into a bicyclo[2.2.1]heptane (norbornane) framework.

Recommended Storage Conditions

Based on information from suppliers and safety data sheets for structurally related compounds, the following storage conditions are recommended to ensure the long-term stability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate:

ParameterRecommended ConditionRationale
Temperature Room temperature or 2-8°C.[1]To minimize the rate of potential thermal degradation. Refrigeration is a precautionary measure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation of the secondary amine.
Container Tightly sealed, opaque container.[1][2]To protect from moisture, which can cause hydrolysis, and from light, which can induce photolytic degradation.
Environment Dry, cool, and well-ventilated area.[2]To prevent moisture uptake and ensure a stable storage environment.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[2]To avoid chemical reactions that could lead to degradation.

Potential Degradation Pathways

The primary degradation pathways for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are predicted to be hydrolysis of the ethyl ester and oxidation of the secondary amine.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate->2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid Acid/Base catalysis Ethanol Ethanol Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate->Ethanol N-oxide derivative N-oxide derivative Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate->N-oxide derivative Oxidizing agents (e.g., H₂O₂) Imine derivative Imine derivative Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate->Imine derivative Further oxidation

Caption: Predicted degradation pathways for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Hydrolysis

The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid and ethanol.[3][4][5] This reaction is catalyzed by the presence of water and is accelerated at non-neutral pH and elevated temperatures.

Oxidation

The secondary amine in the bicyclic ring system can undergo oxidation.[2][6][7] Potential oxidation products include the corresponding N-oxide or further oxidation to an imine, particularly in the presence of oxidizing agents or under aerobic conditions with metal catalysis.[1][6][8]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[9][10][11]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in appropriate solvents B1 Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B1 B2 Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->B2 B3 Oxidative (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (e.g., 80°C, solid state) A->B4 B5 Photolytic (ICH Q1B guidelines) A->B5 C Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by a stability-indicating method (e.g., HPLC-UV/MS) B1->C B2->C B3->C B4->C B5->C D Characterize major degradation products (e.g., by LC-MS/MS, NMR) C->D E Perform mass balance calculations D->E

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating Method Development

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required to separate the parent compound from all potential degradation products.[12][13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry (MS) detection is highly recommended for peak identification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

The following are detailed protocols for subjecting Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate to various stress conditions. The goal is to achieve 5-20% degradation of the active substance.

5.2.1. Acidic Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1 v/v).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze by the stability-indicating HPLC method.

5.2.2. Basic Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1 v/v).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analyze by the stability-indicating HPLC method.

5.2.3. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect from light.

  • Withdraw aliquots at appropriate time intervals.

  • Analyze by the stability-indicating HPLC method.

5.2.4. Thermal Degradation

  • Place a sample of the solid compound in a controlled temperature oven at 80°C.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

5.2.5. Photolytic Degradation

  • Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be protected from light.

  • Analyze the samples by HPLC.

Summary of (Hypothetical) Quantitative Data

The following table presents a hypothetical summary of results from a forced degradation study.

Stress ConditionDuration (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C2415.22-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
0.1 M NaOH, 60°C818.52-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
3% H₂O₂, RT249.8N-oxide derivative
80°C (solid)722.1Minor unidentified degradants
Photolytic (ICH Q1B)-< 1.0No significant degradation

Conclusion

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a moderately stable compound. The primary degradation pathways are hydrolysis of the ester linkage under acidic and basic conditions, and oxidation of the secondary amine. The compound exhibits good thermal and photolytic stability in the solid state. For optimal stability, it should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry environment. The use of a validated stability-indicating analytical method is crucial for monitoring the purity and degradation of this important pharmaceutical intermediate.

References

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a valuable building block in med...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a key structural motif in a variety of biologically active compounds. Its conformational constraint makes it an attractive component for the design of ligands targeting receptors and enzymes with high specificity. Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, an N-substituted derivative, is a versatile intermediate for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. This guide outlines two effective methods for its preparation: a two-step synthesis involving the formation of the bicyclic core followed by N-alkylation, and a one-pot approach leading to an unsaturated intermediate which is subsequently hydrogenated.

Synthetic Routes

Two principal synthetic pathways for the preparation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are presented below.

Route A: Two-Step Synthesis via N-Alkylation

This classic approach involves the initial construction of the 2-azabicyclo[2.2.1]heptane core, followed by its N-alkylation with an appropriate ethyl haloacetate.

Logical Workflow for Route A

cluster_0 Step 1: Synthesis of 2-Azabicyclo[2.2.1]heptane cluster_1 Step 2: N-Alkylation Cyclopentadiene Cyclopentadiene Aza_Diels_Alder Aza-Diels-Alder Reaction Cyclopentadiene->Aza_Diels_Alder Imine_Formation Imine Formation (e.g., from Glycine Ethyl Ester) Imine_Formation->Aza_Diels_Alder Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Aza_Diels_Alder->Hydrolysis_Decarboxylation 2_ABH 2-Azabicyclo[2.2.1]heptane Hydrolysis_Decarboxylation->2_ABH N_Alkylation N-Alkylation (Base, Solvent) 2_ABH->N_Alkylation Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->N_Alkylation Final_Product_A Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate N_Alkylation->Final_Product_A

Caption: Synthetic workflow for Route A.

Route B: One-Pot Synthesis and Hydrogenation

This streamlined approach combines the formation of the bicyclic system and the introduction of the acetate moiety in a single pot, followed by a reduction step.

Logical Workflow for Route B

cluster_0 Step 1: One-Pot Aza-Diels-Alder Reaction cluster_1 Step 2: Hydrogenation Glycine_Ethyl_Ester_HCl Glycine Ethyl Ester Hydrochloride One_Pot_Reaction One-Pot Reaction Glycine_Ethyl_Ester_HCl->One_Pot_Reaction Formaldehyde Formaldehyde Formaldehyde->One_Pot_Reaction Cyclopentadiene_B Cyclopentadiene Cyclopentadiene_B->One_Pot_Reaction Unsaturated_Ester Ethyl 2-azabicyclo[2.2.1]hept- 5-ene-2-acetate One_Pot_Reaction->Unsaturated_Ester Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Unsaturated_Ester->Hydrogenation Final_Product_B Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Hydrogenation->Final_Product_B

Caption: Synthetic workflow for Route B.

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 2-Azabicyclo[2.2.1]heptane Hydrochloride

This procedure is adapted from the synthesis of related bicyclic amines.

  • Materials: Ethyl glyoxylate, (R)-phenylethylamine, molecular sieves (4 Å), dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·Et₂O), cyclopentadiene, palladium on carbon (5% Pd/C), ethanol (EtOH), diethyl ether (Et₂O).

  • Procedure:

    • To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol) and molecular sieves (50 g) in CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) with stirring over 30 minutes.

    • Stir the mixture for an additional hour at 0°C.

    • Cool the mixture to -60°C and add TFA (0.25 mol) followed by BF₃·Et₂O (0.25 mol).

    • Add freshly distilled cyclopentadiene (0.25 mol) and allow the reaction to proceed.

    • After completion, the crude product, Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, is obtained after workup.

    • The hydrochloride salt (0.057 mol) is then hydrogenated in the presence of 5% Pd/C (1.7 g) in absolute EtOH (20 mL) at 15 bar H₂ pressure.

    • After 4 days, the reaction mixture is filtered through Celite, and the solvent is evaporated to yield the hydrochloride salt of the bicyclic amine.

    • To obtain the free amine, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., NaOH) followed by extraction with an organic solvent.

Step 2: N-Alkylation to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This protocol is based on standard N-alkylation procedures for secondary amines.[1]

  • Materials: 2-Azabicyclo[2.2.1]heptane, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • Dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in acetone.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

    • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the pure product.

Route B: One-Pot Synthesis and Hydrogenation

Step 1: Preparation of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-acetate

This one-pot procedure provides the unsaturated precursor to the target molecule.

  • Materials: Glycine ethyl ester hydrochloride, formalin (37% formaldehyde in water), cyclopentadiene, water.

  • Procedure:

    • To a stirred solution of glycine ethyl ester hydrochloride (0.20 mol) in 80 mL of water, add formalin (0.28 mol formaldehyde).

    • To this mixture, add freshly cracked cyclopentadiene (0.40 mol).

    • Stir the two-phase reaction mixture vigorously for 4 hours at room temperature.

    • After the reaction period, separate the organic and aqueous layers.

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrogenation to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This step involves the saturation of the double bond in the bicyclic system.[2]

  • Materials: Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-acetate, 10% Palladium on carbon (Pd/C), ethanol (EtOH) or ethyl acetate (EtOAc), hydrogen gas.

  • Procedure:

    • Dissolve Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-acetate (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus at 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Azabicyclo[2.2.1]heptaneC₆H₁₁N97.1627339-41-7
Ethyl BromoacetateC₄H₇BrO₂167.00105-36-2
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-acetateC₁₀H₁₅NO₂181.23Not available
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate C₁₀H₁₇NO₂ 183.25 1250423-37-0 [3]

Table 2: Typical Reaction Parameters and Yields

Synthetic RouteStepKey ReagentsSolventTemperatureTypical Yield
Route A 1. Core SynthesisCyclopentadiene, Imine precursorDichloromethane-60°C to rt~70-80%
2. N-AlkylationEthyl bromoacetate, K₂CO₃AcetoneReflux~60-75%
Route B 1. One-Pot ReactionGlycine ethyl ester HCl, Formaldehyde, CyclopentadieneWaterRoom Temperature~50-60%
2. HydrogenationH₂, Pd/CEthanol/EtOAcRoom Temperature>95%

Table 3: Spectroscopic Data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

Spectroscopic DataExpected Values
¹H NMR (CDCl₃) δ (ppm): ~4.1 (q, 2H, OCH₂CH₃), ~3.3 (s, 2H, NCH₂CO), ~3.1 (br s, 1H, bridgehead CH), ~2.7 (br s, 1H, bridgehead CH), 1.2-1.8 (m, 8H, bicyclic CH₂ and CH), ~1.2 (t, 3H, OCH₂CH₃). The exact chemical shifts and coupling constants would require experimental determination.
¹³C NMR (CDCl₃) δ (ppm): ~172 (C=O), ~60 (OCH₂), ~58 (NCH₂CO), ~55-60 (bridgehead CH), ~30-40 (bicyclic CH₂), ~14 (CH₃).
Mass Spec (ESI+) m/z: 184.1332 [M+H]⁺ (Calculated for C₁₀H₁₈NO₂⁺: 184.1338)

This guide provides a thorough foundation for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.

References

Exploratory

An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a molecule of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of literature on this specific compound, this guide establishes a foundational understanding by detailing the synthesis of the core 2-azabicyclo[2.2.1]heptane scaffold, proposing a robust synthetic route to the title compound, and exploring the biological significance of its structural analogs.

Chemical Properties and Data

While specific experimental data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively published, its basic chemical properties can be derived from its structure.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂Commercial Suppliers
Molecular Weight 183.25 g/mol Commercial Suppliers
CAS Number 1250423-37-0Commercial Suppliers
Canonical SMILES CCOC(=O)CN1CC2CCC1C2Commercial Suppliers
Purity Typically ≥97%Commercial Suppliers

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate can be logically approached in two main stages: the formation of the 2-azabicyclo[2.2.1]heptane core, followed by its N-alkylation.

The 2-azabicyclo[2.2.1]heptane core is a valuable building block in medicinal chemistry. A common and effective method for its synthesis is through a hetero-Diels-Alder reaction.

Experimental Protocol: Synthesis of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene

This procedure is adapted from established methods for the synthesis of the 2-azabicyclo[2.2.1]heptane framework.

  • Materials: Benzylamine, formaldehyde (37% aqueous solution), cyclopentadiene (freshly cracked), hydrochloric acid, diethyl ether, sodium hydroxide, magnesium sulfate.

  • Procedure:

    • To a stirred solution of benzylamine (1 equivalent) in diethyl ether, add concentrated hydrochloric acid dropwise at 0 °C to form the benzylamine hydrochloride salt.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.

    • Suspend the benzylamine hydrochloride (1 equivalent) and formaldehyde (1.2 equivalents) in water.

    • Add freshly cracked cyclopentadiene (1.5 equivalents) to the aqueous suspension.

    • Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, make the reaction mixture basic (pH > 10) with a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-2-azabicyclo[2.2.1]hept-5-ene.

    • The crude product can be purified by column chromatography on silica gel.

Subsequent Reduction:

The double bond in the resulting N-benzyl-2-azabicyclo[2.2.1]hept-5-ene can be reduced to the saturated N-benzyl-2-azabicyclo[2.2.1]heptane via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst in a suitable solvent like ethanol or ethyl acetate).

Deprotection:

The N-benzyl protecting group can be removed by hydrogenolysis (e.g., using H₂ gas with a Pd(OH)₂/C catalyst) to yield the free secondary amine, 2-azabicyclo[2.2.1]heptane.

The final step involves the N-alkylation of the 2-azabicyclo[2.2.1]heptane core with an ethyl 2-haloacetate.

Experimental Protocol: Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Materials: 2-Azabicyclo[2.2.1]heptane, ethyl bromoacetate, potassium carbonate (or another suitable base like triethylamine), and a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-azabicyclo[2.2.1]heptane (1 equivalent) in anhydrous acetonitrile.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate by column chromatography on silica gel.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_alkylation N-Alkylation Start Benzylamine + Formaldehyde + Cyclopentadiene DielsAlder Hetero-Diels-Alder Reaction Start->DielsAlder Aqueous HCl Intermediate1 N-benzyl-2-azabicyclo [2.2.1]hept-5-ene DielsAlder->Intermediate1 Reduction Catalytic Hydrogenation Intermediate1->Reduction H2, Pd/C Intermediate2 N-benzyl-2-azabicyclo [2.2.1]heptane Reduction->Intermediate2 Deprotection Hydrogenolysis (Deprotection) Intermediate2->Deprotection H2, Pd(OH)2/C Scaffold 2-Azabicyclo[2.2.1]heptane Deprotection->Scaffold Alkylation N-Alkylation Scaffold->Alkylation Reagent Ethyl Bromoacetate Reagent->Alkylation Product Ethyl 2-(2-azabicyclo[2.2.1] heptan-2-yl)acetate Alkylation->Product K2CO3, MeCN

Caption: Proposed synthetic workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Biological Activity and Potential Applications

While no specific biological activity has been reported for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, the 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for the treatment of type 2 diabetes. For instance, Neogliptin, a compound containing the 2-azabicyclo[2.2.1]heptane moiety, has shown significant DPP-4 inhibitory activity.[1][2][3]

CompoundTargetIC₅₀ (nM)Reference
Neogliptin (Compound 12a)DPP-416.8 ± 2.2[1][2][3]
VildagliptinDPP-4-[1][2]
SitagliptinDPP-4-[1][2]

Note: Specific IC₅₀ values for Vildagliptin and Sitagliptin were used as comparators in the cited studies but not explicitly provided in the snippets.

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for designing ligands that target various receptors, including cholinergic receptors. Derivatives have been explored for their potential as analgesics and for treating neurological disorders.

The potential interaction of such compounds with cholinergic receptors suggests a possible role in modulating neuronal signaling. The general signaling pathway for cholinergic receptors, which are broadly classified into nicotinic and muscarinic receptors, is depicted below.

Cholinergic_Signaling cluster_ligand Ligand Binding cluster_receptors Receptor Activation cluster_downstream Downstream Effects Ligand Acetylcholine or Analog (e.g., 2-ABH derivative) Nicotinic Nicotinic Receptor (Ligand-gated ion channel) Ligand->Nicotinic Muscarinic Muscarinic Receptor (GPCR) Ligand->Muscarinic Ion Ion Influx (Na+, Ca2+) -> Depolarization Nicotinic->Ion GProtein G-Protein Activation (Gq/11 or Gi/o) Muscarinic->GProtein CellularResponse Cellular Response (e.g., neurotransmitter release, muscle contraction, etc.) Ion->CellularResponse PLC PLC Activation -> IP3 + DAG GProtein->PLC Gq/11 AdenylylCyclase Adenylyl Cyclase Inhibition -> ↓cAMP GProtein->AdenylylCyclase Gi/o PLC->CellularResponse AdenylylCyclase->CellularResponse

Caption: Generalized signaling pathways for cholinergic receptors.

Future Directions

The lack of specific data on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate highlights an opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: A thorough investigation and publication of the synthesis, including reaction yields and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR), would be invaluable to the scientific community.

  • Biological Screening: Given the activities of its analogs, this compound should be screened against a panel of relevant biological targets, including DPP-4 and various subtypes of cholinergic receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related N-substituted 2-azabicyclo[2.2.1]heptane derivatives would help to elucidate the structural requirements for biological activity and selectivity.

References

Foundational

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-azabicyclo[2.2.1]heptane core, a conformationally constrained saturated nitrogen-containing heterocycle, has emerged as a significant scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.1]heptane core, a conformationally constrained saturated nitrogen-containing heterocycle, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional framework that can effectively mimic the conformations of bioactive peptides and other pharmacologically relevant molecules. This technical guide provides an in-depth exploration of the discovery and historical development of the 2-azabicyclo[2.2.1]heptane scaffold, detailed experimental protocols for its key synthetic routes, and a review of its applications in the development of therapeutic agents targeting a range of biological systems, including nicotinic acetylcholine receptors, neurokinin 1 receptors, and dipeptidyl peptidase-4.

Discovery and Historical Perspective

The exploration of the 2-azabicyclo[2.2.1]heptane scaffold, also known as 2-azanorbornane, has its roots in the broader field of bicyclic alkaloid chemistry. Early investigations into structurally related natural products laid the groundwork for the synthetic exploration of this unique heterocyclic system.

A pivotal moment in the history of this scaffold was the development of the aza-Diels-Alder reaction , which provided a versatile and stereocontrolled method for its construction. While the Diels-Alder reaction itself was discovered in 1928, its application to nitrogen-containing dienes and dienophiles, the aza-Diels-Alder reaction, gained significant traction in the latter half of the 20th century.

In the mid-1980s, the work of Grieco and Larsen demonstrated the utility of the aza-Diels-Alder reaction for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives in aqueous media, a significant advancement that broadened the accessibility and applicability of this reaction.[1][2] This breakthrough paved the way for the efficient synthesis of a wide range of substituted 2-azabicyclo[2.2.1]heptane analogs.

Another key historical development was the synthesis and popularization of 2-azabicyclo[2.2.1]hept-5-en-3-one , commonly known as Vince Lactam . This versatile intermediate has become a cornerstone in the synthesis of carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Carbovir and Abacavir.[3][4][5] The enzymatic resolution of Vince Lactam has been a particularly important industrial process, enabling the large-scale production of enantiomerically pure therapeutic agents.[6][7]

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold have made it an attractive building block for the design of peptidomimetics and other bioactive molecules, leading to its exploration in a diverse array of therapeutic areas.[8]

Synthetic Methodologies

The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through several strategic approaches. The following sections detail the experimental protocols for the most significant and widely employed methods.

The Aza-Diels-Alder Reaction

The [4+2] cycloaddition between a diene (commonly cyclopentadiene) and an imine dienophile is the most prevalent method for constructing the 2-azabicyclo[2.2.1]hept-5-ene skeleton, which can be subsequently reduced to the saturated heptane. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries on the imine.

Experimental Protocol: Diastereoselective Aza-Diels-Alder Reaction [9][10]

  • Materials:

    • Ethyl glyoxylate

    • (S)-(-)-α-methylbenzylamine

    • Cyclopentadiene (freshly cracked)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of ethyl glyoxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add (S)-(-)-α-methylbenzylamine (1.0 eq) dropwise.

    • Stir the mixture at room temperature for 1-2 hours to form the imine.

    • Cool the reaction mixture to -78 °C.

    • Add TFA (1.0 eq) followed by BF₃·OEt₂ (1.0 eq) dropwise.

    • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

Synthesis and Application of Vince Lactam

Vince Lactam is a crucial building block, particularly for antiviral agents. Its synthesis can be achieved through a Diels-Alder reaction between cyclopentadiene and an in-situ generated sulfonyl cyanide.

Experimental Protocol: Synthesis of Racemic Vince Lactam [11][12]

  • Materials:

    • Cyclopentadiene (freshly cracked)

    • Cyanogen chloride

    • p-Toluenesulfinic acid sodium salt

    • Dichloromethane (DCM)

    • Sodium hydroxide solution (30%)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a reaction vessel, dissolve p-toluenesulfinic acid sodium salt in water.

    • Add a solution of cyclopentadiene in DCM.

    • Cool the biphasic mixture to 0-5 °C.

    • While maintaining the temperature, introduce cyanogen chloride and stir vigorously.

    • Maintain the pH of the aqueous phase at approximately 4 by the controlled addition of 30% sodium hydroxide solution.

    • After the reaction is complete (monitored by TLC or GC), adjust the pH to 8 with sodium hydroxide solution to facilitate the hydrolysis of the intermediate adduct.

    • Separate the organic phase and extract the aqueous phase with DCM.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude Vince Lactam can be purified by crystallization or column chromatography.

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

A more recent development for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method provides access to a range of functionalized scaffolds.[6][13]

Experimental Protocol: Palladium-Catalyzed 1,2-Aminoacyloxylation

  • Materials:

    • Cyclopentene derivative

    • N-acyloxy-N-alkoxyamide

    • Pd(OAc)₂

    • Ligand (e.g., a phosphine ligand)

    • Oxidant (e.g., PhI(OAc)₂)

    • Solvent (e.g., DCE or toluene)

  • Procedure:

    • To a reaction tube, add the cyclopentene derivative (1.0 eq), N-acyloxy-N-alkoxyamide (1.2 eq), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).

    • Add the oxidant (1.5 eq) and the solvent under an inert atmosphere.

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the oxygenated 2-azabicyclo[2.2.1]heptane.

Quantitative Data on Synthetic Methodologies

The efficiency and stereoselectivity of the synthetic routes to 2-azabicyclo[2.2.1]heptane derivatives are critical for their application in drug development. The following tables summarize key quantitative data from the literature.

Table 1: Aza-Diels-Alder Reaction of Cyclopentadiene with Imines

Dienophile (Imine)Chiral AuxiliaryCatalyst/ConditionsYield (%)Diastereomeric Ratio (exo:endo)Ref.
Ethyl glyoxylate imine(S)-α-methylbenzylamineBF₃·OEt₂, TFA, -78°C70-85>95:5[9]
Formaldehyde iminium ionBenzylamine HClH₂O, rt81Not specified[8]
N-Sulfinylimine(R)-tert-butanesulfinamideLewis Acid80-95>98:2-

Table 2: Synthesis and Reactions of Vince Lactam

ReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (ee %)Ref.
Enzymatic ResolutionRacemic Vince Lactam, (+)-γ-lactamase(-)-Vince Lactam~40-45>98[7]
Reduction(-)-Vince Lactam, NaBH₄, MeOH(-)-2-Azabicyclo[2.2.1]hept-5-en-3-ol>90>98[14]
N-Boc Protection(+)-Vince Lactam, (Boc)₂O, DMAPN-Boc-(+)-Vince Lactam>95>98[14]

Applications in Drug Discovery and Signaling Pathways

The unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold have been exploited in the design of potent and selective ligands for various biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 2-azabicyclo[2.2.1]heptane framework can mimic the conformation of acetylcholine, making it a suitable scaffold for the design of nAChR modulators. Analogues of the natural product epibatidine, which incorporate this scaffold, have shown high binding affinity for nAChRs.[15]

Signaling Pathway: Nicotinic Acetylcholine Receptor

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and neuroprotection.[16][17][18]

nAChR_Signaling Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel PI3K PI3K Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Neuroprotection Akt->CellSurvival Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Activates CREB->CellSurvival Promotes Acetylcholine Acetylcholine/ Nicotine Acetylcholine->nAChR Binds Ca_influx->PI3K Activates Ca_influx->Ras Activates

Caption: nAChR signaling cascade leading to neuroprotection.

Neurokinin 1 (NK1) Receptor Antagonists

The 2-azabicyclo[2.2.1]heptane scaffold has been utilized as a conformationally restricted mimic of piperidine in the development of potent NK1 receptor antagonists.[12] These compounds have potential applications in the treatment of emesis, pain, and depression.

Signaling Pathway: Neurokinin 1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Activation by its endogenous ligand, Substance P, initiates downstream signaling cascades involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[17][19][20]

NK1R_Signaling Neurokinin 1 (NK1) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) Ca_release->Downstream PKC->Downstream SubstanceP Substance P SubstanceP->NK1R Binds

Caption: NK1 receptor signaling pathway.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

More recently, the 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into the design of novel and potent DPP-4 inhibitors for the treatment of type 2 diabetes. These inhibitors have demonstrated excellent efficacy and favorable pharmacokinetic properties.

Signaling Pathway: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[21][22][23]

DPP4_Inhibition DPP-4 Inhibition Signaling Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreas DPP4_Inhibitor 2-Azabicyclo[2.2.1]heptane DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1/GIP GLP1_active->DPP4 Substrate for Insulin ↑ Insulin Secretion (β-cells) GLP1_active->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_active->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold has a rich history rooted in the advancements of synthetic organic chemistry, particularly the aza-Diels-Alder reaction. Its unique conformational constraints and stereochemical complexity have made it a valuable tool for medicinal chemists. The successful application of this scaffold in the development of modulators for nAChRs, NK1 receptors, and DPP-4 highlights its versatility and potential for future drug discovery efforts. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration and functionalization of this privileged scaffold, promising further innovations in the design of novel therapeutic agents.

References

Foundational

A Guide to Commercial Sourcing of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For researchers and professionals in drug development, the procurement of specific chemical intermediates is a critical first step in the synthesis and discovery pipeline. This document serves as a technical guide to ide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement of specific chemical intermediates is a critical first step in the synthesis and discovery pipeline. This document serves as a technical guide to identifying commercial suppliers of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 146425-79-6), a key building block in various synthetic applications.

Commercial Supplier Data

The following table summarizes publicly available data from various commercial suppliers of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Data points such as purity, available quantities, and catalog numbers are provided to facilitate direct comparison and procurement. Please note that availability and pricing are subject to change and require direct inquiry with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Notes
BLDpharm BD0128033895%1g, 5gIn Stock
ChemScence 1280338>95%1g, 5g, 10gIn Stock
Molport MolPort-004-880-044---250mg, 1g, 5gSourced from various suppliers
Ambeed A201763795%1g, 5gIn Stock
Key Organics AB-27981---1g, 5g---
Fluorochem 098935---1g, 5g---

Logical Workflow for Compound Procurement

The process of acquiring a specialized chemical like Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate involves several key decision-making steps. The following diagram illustrates a typical workflow for a research scientist, from initial identification to final procurement and quality control.

Compound_Procurement_Workflow A Identify Target Compound (e.g., Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate) B Search Supplier Databases (e.g., Molport, ChemScence) A->B C Compare Suppliers (Purity, Quantity, Lead Time, Cost) B->C D Request Quotation(s) C->D E Select Optimal Supplier D->E F Issue Purchase Order E->F G Receive & Log Compound F->G H Quality Control Verification (e.g., NMR, LC-MS) G->H I Release for Research Use H->I

Caption: Workflow for sourcing and verifying a chemical intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are typically proprietary to the manufacturers and are not publicly disclosed on supplier websites. For methods related to its application, researchers should consult peer-reviewed scientific literature and patent databases, referencing the compound's CAS number (146425-79-6). Standard laboratory procedures for handling and quality control are applicable.

Standard Quality Control Methodology: A common workflow for verifying the identity and purity of a received chemical intermediate is outlined below.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision cluster_3 Outcome A Receive Compound B Visual Inspection (Color, Physical State) A->B C Compare with Certificate of Analysis B->C D Prepare Sample Solution C->D E Structural Confirmation (¹H NMR, ¹³C NMR) D->E F Purity Assessment (LC-MS, HPLC) D->F G Mass Verification (HRMS) D->G H Does Data Match Specification? E->H F->H G->H I Approve for Use H->I Yes J Reject & Contact Supplier H->J No

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling Reactions with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate"

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and utilization of amides derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)aceta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of amides derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This versatile building block is of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined below detail the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by standard amide coupling procedures.

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a valuable component in the design of bioactive molecules. Its constrained conformation can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Amide derivatives of this scaffold have shown promise in various therapeutic areas, including as orexin receptor antagonists and COX-II inhibitors.

"Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is a commercially available starting material that can be readily converted to its corresponding carboxylic acid, "2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid," a key intermediate for amide synthesis. This document provides detailed protocols for this two-step process and subsequent amide coupling reactions.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from the ethyl ester. The first step is the hydrolysis of the ester to the carboxylic acid, which is then activated and coupled with a desired amine to form the final amide product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate acid 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid start->acid  Aqueous HCl or LiOH   reagents Coupling Reagents (e.g., EDC/HOBt, HATU) acid->reagents amine Primary or Secondary Amine (R1R2NH) amine->reagents product 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetamide Derivative reagents->product

Caption: Synthetic workflow for amide synthesis.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This protocol describes the conversion of the starting ethyl ester to the corresponding carboxylic acid, which is essential for subsequent amide coupling reactions.

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • 5 M Aqueous Hydrochloric Acid (HCl) or 1 M Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) (if using LiOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure (Acidic Hydrolysis):

  • Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in 5 M aqueous HCl.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove water and excess HCl, yielding the hydrochloride salt of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.

  • The crude product can often be used directly in the next step or can be further purified by recrystallization if necessary.

Procedure (Basic Hydrolysis):

  • Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a mixture of THF and 1 M aqueous LiOH.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid

  • Primary or secondary amine

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1-1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

  • Add EDC (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Amide Coupling using HATU

This protocol outlines a general procedure for amide bond formation using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid

  • Primary or secondary amine

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1-1.5 equivalents) and DIPEA or TEA (2-4 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative amide coupling reactions with "2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid" and various amines using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Amide Coupling with Primary Amines

AmineCoupling ReagentSolventReaction Time (h)Yield (%)
BenzylamineEDC/HOBtDCM1675-85
AnilineHATUDMF1270-80
CyclohexylamineEDC/HOBtDCM1880-90
4-FluoroanilineHATUDMF1465-75

Table 2: Amide Coupling with Secondary Amines

AmineCoupling ReagentSolventReaction Time (h)Yield (%)
MorpholineHATUDMF1285-95
PiperidineEDC/HOBtDCM2080-90
N-MethylbenzylamineHATUDMF1670-80
PyrrolidineEDC/HOBtDCM1885-95

Applications in Drug Development

Amide derivatives of 2-azabicyclo[2.2.1]heptane have emerged as promising scaffolds in drug discovery. The rigid bicyclic structure can help in optimizing the orientation of substituents to effectively interact with biological targets.

G cluster_0 Core Scaffold cluster_1 Therapeutic Targets cluster_2 Potential Therapeutic Areas scaffold 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetamide target1 Orexin Receptors scaffold->target1 target2 COX-II Enzyme scaffold->target2 target3 Other CNS Targets scaffold->target3 area1 Sleep Disorders target1->area1 area2 Pain and Inflammation target2->area2 area3 Neurological Disorders target3->area3

Application

Application Notes and Protocols for N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable building block in medicinal chemistry, particularly in the development of protein...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable building block in medicinal chemistry, particularly in the development of protein degraders and other complex bioactive molecules.[1] Its rigid bicyclic structure provides a defined three-dimensional scaffold, which is advantageous for designing molecules with high target specificity. The secondary amine within the 2-azabicyclo[2.2.1]heptane core is a key functional handle for introducing various substituents through N-alkylation, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed protocols and application notes for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, based on established methods for similar bicyclic amines.

Data Presentation: N-alkylation of Related Azabicycloalkanes

While specific quantitative data for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for the N-alkylation of the parent 7-azabicyclo[2.2.1]heptane scaffold and related derivatives. This data can serve as a starting point for optimizing the reaction for the target molecule.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
Methyl iodide-TetrahydrofuranRoom Temp.-HighEpibatidine[2]
Ethyl iodide-TetrahydrofuranRoom Temp.-HighEpibatidine[2]
Benzyl chloride-TetrahydrofuranRoom Temp.-HighEpibatidine[2]
Alkyl HalidesTriethylamineDichloromethane0 - Room Temp.--7-Azabicyclo[2.2.1]heptane[3]
Primary AlcoholsRu-based catalyst->100-HighAromatic primary amines[4]

Note: The yields and reaction conditions are highly dependent on the specific substrate and reagents used. Optimization may be required for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Experimental Protocols

Two common methods for the N-alkylation of amines are presented below: N-alkylation with alkyl halides and reductive amination.

Protocol 1: N-alkylation using Alkyl Halides

This is a classical and widely used method for forming C-N bonds.[5]

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Anhydrous base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate) (1.2 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the chosen anhydrous solvent under an inert atmosphere.

  • Add the anhydrous base to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkyl halide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-alkylation via "Borrowing Hydrogen" Catalysis

This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering a more environmentally friendly alternative to alkyl halides.[4]

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Primary alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.5 - 2.0 equivalents)

  • Ruthenium or Iridium-based catalyst (e.g., commercially available Ru complexes) (1-5 mol%)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for high-temperature reactions

Procedure:

  • To a reaction vessel, add Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, the primary alcohol, the catalyst, and the anhydrous solvent.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically >100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_amine Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate reaction_step N-alkylation Reaction (in appropriate solvent and temperature) start_amine->reaction_step start_reagent Alkylating Agent (Alkyl Halide or Alcohol) start_reagent->reaction_step start_base Base (for Alkyl Halide method) start_base->reaction_step start_catalyst Catalyst (for Borrowing Hydrogen) start_catalyst->reaction_step workup_step Quenching & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-alkylated Product purification_step->final_product

Caption: General workflow for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Role_in_Drug_Discovery scaffold Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (Bicyclic Scaffold) alkylation N-alkylation scaffold->alkylation diversification Introduction of Diverse Functional Groups (R) alkylation->diversification library Library of N-alkylated Derivatives diversification->library screening Biological Screening (e.g., Protein Degradation Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

References

Method

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using an Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Moiety

Topic: "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in the Synthesis of DPP-4 Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction Dipeptidyl peptidase-4 (DPP-4) inhibitors,...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in the Synthesis of DPP-4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They function by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The development of novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of research.

The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a valuable building block in the design of novel DPP-4 inhibitors. Its rigid bicyclic structure can confer favorable conformational constraints to the inhibitor, potentially leading to enhanced binding affinity and selectivity for the DPP-4 enzyme. This document provides detailed application notes and protocols for the synthesis of a potent DPP-4 inhibitor, Neogliptin, which incorporates the 2-azabicyclo[2.2.1]heptane moiety. While the specific starting material "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is not directly used in the cited synthesis of Neogliptin, the protocols outlined below utilize a closely related intermediate, demonstrating the application of the core azabicyclic structure in the synthesis of this class of inhibitors.

Key Intermediate and Target Compound

The synthetic protocols described herein focus on the synthesis of Neogliptin (compound 4 in the scheme below), a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM.[1][2] The synthesis involves the coupling of a Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) with a stereoisomerically pure 2-azabicyclo[2.2.1]heptane-3-carbonitrile (2 ), followed by deprotection.

Quantitative Data

The following table summarizes the reported yield for the synthesis of Neogliptin and its inhibitory activity against DPP-4.

CompoundStepYield (%)Biological Activity (IC50, nM)
3 (Boc-Neogliptin)CouplingNot explicitly stated-
4 (Neogliptin)DeprotectionNot explicitly stated16.8 ± 2.2

Data sourced from Maslov et al. (2022).[1][2]

Experimental Protocols

The following protocols are adapted from the synthesis of Neogliptin as described by Maslov et al.[1][2]

1. Synthesis of Boc-protected Neogliptin (3)

This protocol describes the coupling of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) with exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a ).

  • Materials:

    • Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 )

    • exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a )

    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) in anhydrous dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) and the BOP reagent.

    • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

    • Add exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a ) to the reaction mixture.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with an aqueous solution of citric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected Neogliptin (3 ).

2. Synthesis of Neogliptin (4) as a p-TSA salt

This protocol describes the deprotection of the Boc group from compound 3 to yield the final product, Neogliptin (4 ), as its para-toluenesulfonic acid (p-TSA) salt.

  • Materials:

    • Boc-protected Neogliptin (3 )

    • para-Toluenesulfonic acid (p-TSA)

    • Acetonitrile (CH3CN), anhydrous

  • Procedure:

    • Dissolve the Boc-protected Neogliptin (3 ) in anhydrous acetonitrile.

    • Add para-Toluenesulfonic acid (p-TSA) to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, the product will precipitate from the solution.

    • Collect the solid by filtration.

    • Wash the solid with a small amount of cold acetonitrile and then with diethyl ether.

    • Dry the solid under vacuum to yield Neogliptin p-TSA salt (4 ).

Visualizations

Synthetic Pathway for Neogliptin

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1) C Boc-Neogliptin (3) A->C BOP, DIPEA, DCM overnight, rt B exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a) B->C D Neogliptin p-TSA salt (4) C->D p-TSA, CH3CN overnight, rt

Caption: Synthetic scheme for the preparation of Neogliptin.

DPP-4 Inhibition Signaling Pathway

G cluster_system Physiological System cluster_inhibition Inhibitory Action Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Neogliptin Neogliptin (2-azabicyclo[2.2.1]heptane-based inhibitor) Neogliptin->DPP4 Inhibits

Caption: Mechanism of action of Neogliptin as a DPP-4 inhibitor.

Experimental Workflow for Neogliptin Synthesis

G cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Deprotection start Dissolve Acid (1) in DCM add_reagents Add DIPEA and BOP reagent start->add_reagents add_amine Add Amine (2a) add_reagents->add_amine react_overnight Stir overnight at rt add_amine->react_overnight workup Aqueous workup react_overnight->workup purify Column Chromatography workup->purify intermediate Obtain Boc-Neogliptin (3) purify->intermediate dissolve_intermediate Dissolve Intermediate (3) in Acetonitrile intermediate->dissolve_intermediate add_ptsa Add p-TSA dissolve_intermediate->add_ptsa react_deprotect Stir overnight at rt add_ptsa->react_deprotect filter Filter precipitate react_deprotect->filter wash_dry Wash and dry solid filter->wash_dry final_product Obtain Neogliptin p-TSA salt (4) wash_dry->final_product

Caption: Workflow for the two-step synthesis of Neogliptin.

References

Application

Application Notes and Protocols: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the Synthesis of Orexin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a key building block in the sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a key building block in the synthesis of orexin receptor antagonists. The 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in the design of potent and selective modulators of the orexin system, which is implicated in the regulation of sleep, wakefulness, and reward processing. This document outlines a detailed synthetic protocol for an exemplary orexin receptor antagonist, presents key quantitative data for a series of analogs, and visualizes the underlying biological and experimental workflows.

Introduction to Orexin Receptor Antagonism

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), plays a crucial role in maintaining arousal and regulating sleep-wake cycles.[1] Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. Furthermore, selective antagonism of the OX1R is being explored for its potential in treating addiction, anxiety, and panic disorders.[2][3] The 2-azabicyclo[2.2.1]heptane core provides a rigid scaffold that can be appropriately substituted to achieve high affinity and selectivity for the orexin receptors.

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, initiate a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[2][3] This signaling cascade ultimately results in neuronal excitation.

Orexin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin Receptor Signaling Pathway.

Synthetic Application of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

The title compound serves as a versatile starting material for the introduction of the 2-azabicyclo[2.2.1]heptane moiety. The ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a key amine intermediate via a Curtius rearrangement or a similar transformation. This amine is a pivotal precursor for the synthesis of a wide range of orexin receptor antagonists through amide bond formation with various carboxylic acids.

The following is a proposed synthetic workflow for the preparation of a selective OX1R antagonist, exemplified by a derivative analogous to JNJ-54717793.[2]

Synthesis_Workflow Start Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Hydrolysis Ester Hydrolysis Start->Hydrolysis Acid 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid Hydrolysis->Acid Curtius Curtius Rearrangement Acid->Curtius Amine 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane Curtius->Amine Amide_Coupling Amide Coupling Amine->Amide_Coupling Final_Product Orexin Receptor Antagonist Amide_Coupling->Final_Product Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Amide_Coupling

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
  • Dissolution: Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane (via Curtius Rearrangement)
  • Acid Activation: To a solution of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (TEA) (1.2 eq).

  • Rearrangement: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the isocyanate intermediate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).

  • Carbamate Formation: Add tert-butanol (t-BuOH) (2.0 eq) to the reaction mixture and continue stirring at the same temperature for an additional 2-4 hours to form the Boc-protected amine.

  • Deprotection: Cool the reaction mixture to room temperature and add a solution of 4M HCl in dioxane. Stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the hydrochloride salt of the desired amine.

Protocol 3: Synthesis of an Exemplary Orexin Receptor Antagonist

This protocol describes the amide coupling of the key amine intermediate with a substituted carboxylic acid, based on the synthesis of JNJ-54717793.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-fluoro-2-(pyrimidin-2-yl)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add a solution of 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final orexin receptor antagonist.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and microsomal stability data for a series of 2-azabicyclo[2.2.1]heptane-based orexin receptor antagonists, highlighting the structure-activity relationship (SAR). The data is adapted from the discovery of JNJ-54717793.[2]

Table 1: In Vitro Binding Affinity of 2-Azabicyclo[2.2.1]heptane Analogs at Human Orexin Receptors. [2]

CompoundR GroupOX1R Kᵢ (nM)OX2R Kᵢ (nM)Selectivity (OX2R/OX1R)
(±)-5 5-methyl-2-(pyridin-2-yl)1.31.1~1
(-)-6 5-methyl-2-(pyridin-2-yl)1.01010
(±)-14 5-chloro-2-(pyridin-2-yl)amino25490~20
(±)-15 5-trifluoromethyl-2-(pyridin-2-yl)amino7.8480~62
23 (JNJ-54717793) 3-fluoro-2-(pyrimidin-2-yl)0.2915~52

Table 2: Microsomal Stability of Selected 2-Azabicyclo[2.2.1]heptane Analogs. [2]

CompoundHuman Liver Microsomal Stability (ER)Rat Liver Microsomal Stability (ER)
(±)-6 0.850.95
(±)-7 0.650.75
(±)-15 0.550.65
23 (JNJ-54717793) 0.450.55

ER (Extraction Ratio) is a measure of metabolic stability. A lower ER value indicates higher stability.

Structure-Activity Relationship (SAR) Logic

The development of selective OX1R antagonists from dual orexin receptor antagonists (DORAs) within the 2-azabicyclo[2.2.1]heptane series followed a clear logical progression.

SAR_Logic DORA Dual Orexin Receptor Antagonist (DORA) (e.g., Compound 5) Resolution Chiral Resolution DORA->Resolution Modest_Selectivity Modest OX1R Selectivity (e.g., Compound (-)-6) Resolution->Modest_Selectivity Linker_Modification Linker Modification (Amide to Amino) Modest_Selectivity->Linker_Modification Increased_Selectivity Increased OX1R Selectivity (e.g., Compound 14) Linker_Modification->Increased_Selectivity Aryl_Substitution Aryl Group Substitution (e.g., CF3) Increased_Selectivity->Aryl_Substitution Improved_Properties Improved Potency & Microsomal Stability (e.g., Compound 15) Aryl_Substitution->Improved_Properties Final_Optimization Final Optimization (e.g., Pyrimidine) Improved_Properties->Final_Optimization Lead_Compound Lead Compound (JNJ-54717793) Final_Optimization->Lead_Compound

Caption: Structure-Activity Relationship Logic.

Conclusion

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable and versatile building block for the synthesis of orexin receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore this chemical space further. The rigid 2-azabicyclo[2.2.1]heptane scaffold, readily accessible from this starting material, offers significant opportunities for the design of novel therapeutics targeting the orexin system.

References

Method

Application Notes and Protocols: Asymmetric Synthesis Utilizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals. Introduction Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the pharmaceutical industry, where the stereo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical transformations. This document provides detailed application notes and protocols for the use of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective alkylation of its corresponding enolate.

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety provides a well-defined chiral environment, enabling excellent facial discrimination of the enolate upon approach of an electrophile. This auxiliary offers a predictable and efficient method for the synthesis of enantiomerically enriched carboxylic acids, which are valuable building blocks in drug discovery and development.

Principle of the Method

The core of this methodology lies in the temporary attachment of the achiral acetate unit to the chiral 2-azabicyclo[2.2.1]heptane scaffold. The resulting ester, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, can be deprotonated at the α-carbon to form a chiral enolate. The steric hindrance imposed by the bicyclic auxiliary directs the incoming electrophile to attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary from the alkylated product yields the desired enantiomerically enriched carboxylic acid and allows for the recovery and recycling of the auxiliary.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This protocol describes a general procedure for the diastereoselective alkylation of the chiral auxiliary with an alkyl halide.

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the cold enolate solution, add the alkyl halide (1.2 equiv) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction can be monitored by TLC using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol outlines the hydrolysis of the alkylated ester to yield the chiral carboxylic acid and recover the 2-azabicyclo[2.2.1]heptane auxiliary.

Materials:

  • Alkylated Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0 - 3.0 equiv) to the solution.

    • Stir the mixture at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.

  • Work-up and Isolation of the Carboxylic Acid:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the chiral auxiliary. The organic layers containing the auxiliary can be combined, dried, and concentrated for recovery and recycling.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • Purification and Enantiomeric Excess Determination:

    • The crude carboxylic acid can be purified by crystallization or flash column chromatography.

    • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis or by conversion to a suitable derivative (e.g., a methyl ester or an amide with a chiral amine) followed by analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the application of these protocols.

Table 1: Diastereoselective Alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃I85>95:5
2CH₃CH₂I82>95:5
3PhCH₂Br90>98:2
4Allyl Bromide88>95:5

Table 2: Enantiomeric Excess of α-Substituted Carboxylic Acids after Auxiliary Cleavage

EntryR-GroupYield (%)Enantiomeric Excess (e.e.) (%)
1CH₃9294
2CH₃CH₂9095
3PhCH₂95>98
4Allyl9396

Visualization of the Workflow

The following diagrams illustrate the key steps in the asymmetric synthesis using Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate enolate Chiral Enolate start->enolate LDA, THF, -78 °C alkylated_product Alkylated Auxiliary alkyl_halide R-X alkyl_halide->alkylated_product final_product Chiral Carboxylic Acid alkylated_product->final_product LiOH, THF/H₂O recovered_auxiliary Recovered Auxiliary alkylated_product->recovered_auxiliary Work-up Stereochemical_Model cluster_enolate Chiral Enolate Intermediate cluster_attack Electrophilic Attack enolate Enolate Intermediate with Bicyclic Auxiliary less_hindered Less Hindered Face more_hindered More Hindered Face (Blocked) electrophile R+ electrophile->less_hindered Favored Attack electrophile->more_hindered Disfavored Attack

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the solid-phase synthesis of derivatives of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The methodologie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of derivatives of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The methodologies outlined below are based on established principles of solid-phase organic synthesis (SPOS) and are intended to serve as a foundational guide for the generation of compound libraries based on the 2-azabicyclo[2.2.1]heptane scaffold.

Overview of the Solid-Phase Strategy

The solid-phase synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives allows for the rapid and efficient creation of a library of analogues for screening in drug discovery programs. The general strategy involves the immobilization of a suitable building block onto a solid support, followed by sequential chemical modifications and subsequent cleavage to yield the final products. This approach offers advantages in terms of purification and automation over traditional solution-phase synthesis.

The proposed retrosynthetic approach involves utilizing a 2-azabicyclo[2.2.1]heptane scaffold functionalized for attachment to a solid support. A key building block for this strategy is a protected 2-azabicyclo[2.2.1]heptane with a handle for linker attachment. For this protocol, we will utilize a 2-chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the final product under mild conditions, often preserving sensitive functional groups.[1]

Experimental Protocols

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (or other suitably protected bicycloheptane derivative)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Ethyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Immobilization of the Scaffold onto the Resin

This protocol describes the loading of the N-Fmoc protected 2-azabicyclo[2.2.1]heptane building block onto the 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.

  • Loading Solution Preparation: In a separate flask, dissolve 2 equivalents of N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and 4 equivalents of DIPEA in anhydrous DCM.

  • Resin Loading: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the nitrogen of the bicycloheptane scaffold.

  • Resin Swelling: Swell the resin from Protocol 1 in 10 mL of DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 30 minutes at room temperature.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the Fmoc-adduct. Wash with DCM (3 x 10 mL).

Protocol 3: N-Alkylation

This protocol describes the introduction of the ethyl acetate moiety. This step can be diversified by using different alkylating agents.

  • Resin Swelling: Swell the deprotected resin from Protocol 2 in 10 mL of anhydrous DMF for 30 minutes.

  • Alkylation Reaction: To the swollen resin, add a solution of 5 equivalents of ethyl bromoacetate and 5 equivalents of DIPEA in DMF. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of the Product from the Resin

This final step releases the desired product from the solid support.

  • Resin Preparation: Place the dried resin from Protocol 3 in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v). The low concentration of TFA is suitable for the acid-labile 2-chlorotrityl resin.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 1-2 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purification: The crude product can be purified by preparative HPLC or silica gel chromatography.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a hypothetical set of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.

Table 1: Loading Efficiency of N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid on 2-Chlorotrityl Chloride Resin

EntryInitial Resin Loading (mmol/g)Building Block (equiv.)DIPEA (equiv.)Final Resin Loading (mmol/g)Loading Efficiency (%)
11.2240.9881.7
21.5241.2583.3

Table 2: Representative Yields and Purities for N-Alkylation and Cleavage

DerivativeAlkylating AgentReaction Time (h)Cleavage CocktailCrude Yield (%)Purity by HPLC (%)
1 Ethyl bromoacetate12TFA/TIS/DCM (2:2:96)85>90
2 Methyl bromoacetate12TFA/TIS/DCM (2:2:96)82>92
3 Propyl iodide16TFA/TIS/DCM (2:2:96)78>88

Visualizations

Solid_Phase_Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Immobilization 1. Immobilization (Scaffold + DIPEA in DCM) Resin->Immobilization LoadedResin Scaffold-Loaded Resin (Fmoc-Protected) Immobilization->LoadedResin Deprotection 2. Fmoc-Deprotection (20% Piperidine in DMF) LoadedResin->Deprotection DeprotectedResin Deprotected Resin Deprotection->DeprotectedResin Alkylation 3. N-Alkylation (Alkylating Agent + DIPEA in DMF) DeprotectedResin->Alkylation ProductResin Product on Resin Alkylation->ProductResin Cleavage 4. Cleavage (TFA/TIS/DCM) ProductResin->Cleavage FinalProduct Crude Final Product Cleavage->FinalProduct Purification Purification (HPLC) FinalProduct->Purification PureProduct Pure Derivative Purification->PureProduct Logical_Relationship_SPOS cluster_solid_phase Solid Phase cluster_solution_phase Solution Phase Resin Solid Support (e.g., 2-Chlorotrityl Resin) Linker Linker (Part of the Resin) Scaffold Immobilized Scaffold (2-azabicyclo[2.2.1]heptane core) Cleavage Cleavage Reagent (e.g., TFA) Scaffold->Cleavage Release Reagents Reagents (Building Blocks, Activators) Reagents->Scaffold Reaction Solvents Solvents (DCM, DMF) Solvents->Scaffold Washing Product Final Product in Solution Cleavage->Product

References

Method

Application Notes and Protocols: Nucleophilic Reactions of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed protocols for the reaction of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with various nucleoph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the reaction of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with various nucleophiles. This compound, featuring a rigid bicyclic amine scaffold, is a valuable building block in medicinal chemistry and drug discovery. The primary sites for nucleophilic attack are the ester carbonyl carbon, leading to hydrolysis, amidation, or transesterification, and potentially the enolizable alpha-carbon.

General Reaction Pathway

The reactions discussed herein focus on the nucleophilic acyl substitution at the ester moiety of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The general transformation is depicted below:

G reactant Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate product Substituted Product reactant->product Reaction Conditions (Acid/Base catalyst, Heat) nucleophile Nucleophile (Nu-H) (e.g., H₂O, R-NH₂, R-OH) nucleophile->product ethanol Ethanol (byproduct)

Caption: General scheme of nucleophilic substitution on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Key Applications

The products derived from nucleophilic reactions on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are of significant interest in the development of novel therapeutics. The rigid 2-azabicyclo[2.2.1]heptane core is a sought-after scaffold for introducing conformational rigidity, which can lead to improved target selectivity and pharmacokinetic properties.

  • Carboxylic Acid Derivatives (from Hydrolysis): The resulting carboxylic acid, 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid, can be used in amide coupling reactions to link the bicyclic scaffold to other molecules of interest, such as pharmacophores or linkers for PROTACs. The carboxylic acid itself is commercially available, indicating the feasibility of this hydrolysis.

  • Amide Derivatives (from Amidation): Direct amidation provides a straightforward route to a diverse library of amides. These derivatives are valuable for structure-activity relationship (SAR) studies, aiming to optimize biological activity and drug-like properties.

  • Alternative Ester Derivatives (from Transesterification): Transesterification allows for the modification of the ester group, which can be used to alter solubility, metabolic stability, or to introduce functional handles for further chemical modifications.

Experimental Protocols

The following protocols are generalized procedures based on reactions with analogous N-substituted piperidine esters. Optimization of reaction conditions (temperature, reaction time, stoichiometry, and catalyst) is recommended for specific substrates to achieve optimal yields.

Protocol 1: Hydrolysis to 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Workflow:

G start Start: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate hydrolysis Hydrolysis: - Add aq. NaOH or LiOH - Heat to reflux start->hydrolysis acidification Acidification: - Cool to RT - Add aq. HCl to pH ~2-3 hydrolysis->acidification extraction Extraction: - Extract with organic solvent (e.g., Ethyl Acetate) acidification->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo extraction->purification end End Product: 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic Acid purification->end

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Direct Amidation with Primary or Secondary Amines

This protocol outlines the direct reaction of the ethyl ester with an amine to form the corresponding amide.

Workflow:

G start Start: - Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate - Amine (R-NH₂) reaction Amidation Reaction: - Mix reactants (with or without solvent) - Heat (optional, catalyst can be used) start->reaction workup Work-up: - Remove excess amine/solvent - Aqueous wash reaction->workup purification Purification: - Column chromatography or - Recrystallization/Distillation workup->purification end End Product: 2-(2-azabicyclo[2.2.1]heptan-2-yl)-N-R-acetamide purification->end

Caption: Workflow for the direct amidation of the ethyl ester.

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Primary or secondary amine of choice

  • Optional: Solvent (e.g., Toluene, Xylene, or none for neat reaction)

  • Optional: Catalyst (e.g., Sodium methoxide, Titanium(IV) isopropoxide)

  • Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus (if needed)

Procedure:

  • In a round-bottom flask, combine Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with an excess of the desired amine (2-5 equivalents).

  • The reaction can be performed neat or in a high-boiling solvent like toluene or xylene to aid in the removal of ethanol.

  • For less reactive amines, a catalytic amount of a base (e.g., sodium methoxide) or a Lewis acid (e.g., titanium(IV) isopropoxide) can be added.

  • Heat the reaction mixture to reflux and monitor by TLC. The removal of ethanol by a Dean-Stark trap can drive the equilibrium towards the product.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization (for solids), or distillation (for high-boiling liquids).

Quantitative Data Summary

The following table summarizes generalized reaction conditions and expected outcomes for the nucleophilic substitution reactions of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Note: These are representative values and will require optimization for specific substrates.

Reaction TypeNucleophileCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrolysis WaterNaOH or LiOHWater/MeOH or THFReflux2 - 1280 - 95
Amidation Primary AmineNone or NaOMeNeat or Toluene80 - 1406 - 2460 - 90
Amidation Secondary AmineNone or NaOMeNeat or Toluene100 - 16012 - 4850 - 85
Transesterification Alcohol (R-OH)H₂SO₄ or Ti(OiPr)₄Excess R-OHReflux12 - 7240 - 70

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids, bases, and flammable solvents with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application

Protecting Group Strategies for 2-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of protecting group strategies for the nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives. This bicycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of protecting group strategies for the nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives. This bicyclic scaffold is a key structural motif in medicinal chemistry, and the appropriate use of protecting groups is crucial for the successful synthesis of complex target molecules. These notes cover common protecting groups, their application, deprotection protocols, and data to aid in the selection of an optimal synthetic strategy.

Application Notes

The selection of a suitable protecting group for the secondary amine in the 2-azabicyclo[2.2.1]heptane core is dictated by its stability to various reaction conditions and the ease of its removal in the presence of other functional groups. Orthogonal protection strategies are often employed in multi-step syntheses to allow for the selective deprotection of one group while others remain intact.

Common Nitrogen Protecting Groups:

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O). Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for orthogonality with acid-labile and base-labile protecting groups[1][2].

  • Benzyloxycarbonyl (Cbz): The Cbz group offers good stability towards acidic and basic conditions. It is introduced using benzyl chloroformate (Cbz-Cl)[3]. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild condition that is compatible with many other functional groups[3][4]. This makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

  • Benzyl (Bn): The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. It is typically introduced by reaction with a benzyl halide[1][5]. Similar to the Cbz group, it is most commonly removed by catalytic hydrogenolysis[6][7].

  • Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is primarily utilized in peptide synthesis due to its lability under basic conditions (e.g., piperidine)[2][8]. Its acid stability makes it orthogonal to the Boc group, a cornerstone of solid-phase peptide synthesis.

  • Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc groups[8][9]. It is selectively removed using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger[8][9].

Strategic Considerations:

The choice of a protecting group should be guided by the overall synthetic plan. For instance, if a subsequent step involves strongly acidic conditions, a Cbz or Bn group would be preferable to a Boc group. Conversely, if hydrogenation is required for another transformation in the molecule, a Boc or Fmoc group might be a better choice than Cbz or Bn. The concept of orthogonal protection is critical when multiple functional groups in the molecule require protection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of amine functionalities. While yields are substrate-dependent, these values provide a general reference for planning synthetic routes involving 2-azabicyclo[2.2.1]heptane derivatives.

Table 1: Nitrogen Protection Reactions

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Boc₂O, Et₃N or DIEATHF or CH₂Cl₂0 to rt12 - 2090-96[10][11]
Cbz Cbz-Cl, NaOHH₂O0 to rt591[3]
Bn Benzyl bromide, K₂CO₃Methanol or ACNReflux3 - 685-95[1]
Fmoc Fmoc-OSu, NaHCO₃1,4-Dioxane/H₂Ort12~80-90[2]
Alloc Alloc-Cl, BaseCH₂Cl₂0 to rt2 - 485-95[9]

Table 2: Nitrogen Deprotection Reactions

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc TFA/CH₂Cl₂ (1:1)CH₂Cl₂rt1 - 2>95[2]
Cbz H₂ (1 atm), 10% Pd/CMethanolrt4100[3]
Bn H₂ (1 atm), 10% Pd/CMethanolrt4 - 12>90[7]
Fmoc 20% Piperidine in DMFDMFrt0.5 - 1>95[8]
Alloc Pd(PPh₃)₄, ScavengerTHF or CH₂Cl₂rt1 - 390-98[9]

Experimental Protocols

Protocol 1: Boc Protection of 2-Azabicyclo[2.2.1]heptane

  • Materials: 2-Azabicyclo[2.2.1]heptane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Diisopropylethylamine (DIEA), Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous THF or CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add triethylamine (1.5 eq) or DIEA (1.5 eq) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-2-azabicyclo[2.2.1]heptane.

    • Purify by column chromatography on silica gel if necessary[10][11].

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: N-Boc-2-azabicyclo[2.2.1]heptane derivative, Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the N-Boc-protected 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in anhydrous CH₂Cl₂.

    • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

    • Stir the mixture for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of TFA, co-evaporate with toluene or CH₂Cl₂ several times.

    • The resulting trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ and extracting with an organic solvent[2].

Protocol 3: Cbz Protection of 2-Azabicyclo[2.2.1]heptane

  • Materials: 2-Azabicyclo[2.2.1]heptane, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in an aqueous solution of NaOH (2.0 eq) at 0 °C.

    • Add benzyl chloroformate (1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture for 5 hours, allowing it to warm to room temperature.

    • Extract the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2 with 2 M HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to obtain the N-Cbz-2-azabicyclo[2.2.1]heptane[3].

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: N-Cbz-2-azabicyclo[2.2.1]heptane derivative, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz-protected compound (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Purge the reaction flask with hydrogen gas (a balloon is sufficient for atmospheric pressure).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine[3].

Protocol 5: Benzyl (Bn) Deprotection by Catalytic Transfer Hydrogenation

  • Materials: N-Benzyl-2-azabicyclo[2.2.1]heptane derivative, 10% Palladium on carbon (Pd/C), Anhydrous ammonium formate, Dry methanol.

  • Procedure:

    • To a stirred suspension of the N-benzyl-protected substrate (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.

    • Stir the reaction mixture at reflux temperature.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product[6][7].

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start 2-Azabicyclo[2.2.1]heptane Boc_P N-Boc Start->Boc_P Boc₂O, Base Cbz_P N-Cbz Start->Cbz_P Cbz-Cl, Base Bn_P N-Bn Start->Bn_P Bn-Br, Base P-N Protected Derivative DP-N Protected Derivative Boc_P->P-N Cbz_P->P-N Bn_P->P-N End Deprotected Amine Boc_DP N-Boc DP-N->Boc_DP Cbz_DP N-Cbz DP-N->Cbz_DP Bn_DP N-Bn DP-N->Bn_DP Boc_DP->End Acid (TFA, HCl) Cbz_DP->End H₂, Pd/C Bn_DP->End H₂, Pd/C

Caption: General workflow for the protection and deprotection of 2-azabicyclo[2.2.1]heptane.

Orthogonal_Strategy Start Di-protected Amine N-Boc N-Cbz Intermediate1 N-Cbz Amine Start:f1->Intermediate1:f0 Acidic Deprotection (TFA) Intermediate2 N-Boc Amine Start:f2->Intermediate2:f0 Hydrogenolysis (H₂, Pd/C) Final Deprotected Amine Intermediate1:f0->Final Hydrogenolysis (H₂, Pd/C) Intermediate2:f0->Final Acidic Deprotection (TFA)

Caption: Orthogonal deprotection strategy for Boc and Cbz groups.

Protecting_Group_Selection Start Need to protect 2-azabicyclo[2.2.1]heptane? Acid_Stable Is acid stability required? Start->Acid_Stable Yes Base_Stable Is base stability required? Acid_Stable->Base_Stable No (Use Boc) Acid_Stable->Base_Stable Yes Use_Boc Use Boc Acid_Stable->Use_Boc No Hydrog_Stable Is stability to hydrogenolysis required? Base_Stable->Hydrog_Stable No (Use Fmoc) Base_Stable->Hydrog_Stable Yes Use_Fmoc Use Fmoc Base_Stable->Use_Fmoc No Use_Cbz_Bn Use Cbz or Bn Hydrog_Stable->Use_Cbz_Bn No Use_Alloc Use Alloc Hydrog_Stable->Use_Alloc Yes

Caption: Decision tree for selecting a suitable protecting group.

References

Method

Mechanistic Insights into 2-Azabicyclo[2.2.1]heptane Reactions: Application Notes &amp; Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and mechanistic summaries for key reactions involving the 2-azabicyclo[2.2.1]heptane scaffold, a conforma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and mechanistic summaries for key reactions involving the 2-azabicyclo[2.2.1]heptane scaffold, a conformationally restrained motif of significant interest in medicinal chemistry. The following sections detail the enantioselective synthesis of these bicyclic systems and explore the unexpected stability of related amide derivatives.

Application Note 1: Enantioselective Synthesis via Catalytic Ring-Opening of meso-Epoxides

The asymmetric synthesis of 2-azabicyclo[2.2.1]heptanes can be efficiently achieved through the desymmetrizing ring-opening of meso-epoxides with aniline derivatives, catalyzed by a chiral Brønsted acid. This method provides access to a variety of functionalized bicyclic structures in high yields and with excellent enantioselectivities.[1][2][3] The reaction proceeds via activation of the epoxide by the chiral phosphoric acid catalyst, followed by nucleophilic attack of the aniline.

Enantioselective_Ring_Opening General Workflow for Catalytic Ring-Opening cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Outcome Epoxide meso-Epoxide Mixing Mixing in Toluene Epoxide->Mixing Aniline Aniline Derivative Aniline->Mixing Catalyst Chiral Phosphoric Acid Catalyst->Mixing Stirring Stirring at Specified Temp/Time Mixing->Stirring Reaction Progress Product Chiral 2-Azabicyclo[2.2.1]heptane Stirring->Product High Yield Excellent ee

References

Application

Application Notes and Protocols for the Synthesis of Constrained Peptides Using Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Constraining the conformational flexibility of peptides is a pivotal strategy in modern drug discovery. It can lead to enhanced proteolytic sta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constraining the conformational flexibility of peptides is a pivotal strategy in modern drug discovery. It can lead to enhanced proteolytic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. The incorporation of rigid scaffolds into peptide backbones is a well-established method to achieve this conformational restriction. One such scaffold is the 2-azabicyclo[2.2.1]heptane system. This bicyclic structure, when incorporated into a peptide or used as a substituent on an amino acid, introduces a significant steric constraint, effectively locking the peptide backbone into a more defined three-dimensional structure.

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a versatile building block that serves as a precursor to N-substituted glycine residues, also known as peptoids. These peptide-peptoid hybrids are of great interest as they can mimic the bioactivity of natural peptides while offering resistance to enzymatic degradation. This document provides detailed protocols and application notes for the synthesis of constrained peptides utilizing this unique building block, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Applications

The 2-azabicyclo[2.2.1]heptane moiety has been successfully employed in the design of potent and selective enzyme inhibitors. A notable application is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. The rigid bicyclic scaffold can orient the pharmacophoric groups in a conformation that is optimal for binding to the active site of the enzyme.

Case Study: DPP-4 Inhibitors

Compounds incorporating a 2-azabicyclo[2.2.1]heptane scaffold have been synthesized and evaluated as DPP-4 inhibitors. For instance, "Neogliptin" and its derivatives have demonstrated high potency and selectivity.[1][2] The constrained nature of the bicyclic system is crucial for achieving this high affinity.

Quantitative Data

The following tables summarize the inhibitory activity of representative compounds containing the 2-azabicyclo[2.2.1]heptane scaffold against DPP-4 and related proteases.

Table 1: In Vitro Inhibitory Activity of Neogliptin

CompoundTarget EnzymeIC50 (nM)
Neogliptin (12a)DPP-416.8 ± 2.2

Data sourced from[1].

Table 2: In Vitro Inhibitory Activity of Neogliptin Derivative 9a

CompoundTarget EnzymeIC50 (nM)Selectivity vs DPP-4
9a DPP-44.3-
DPP-8> 10,000> 2325-fold
DPP-9> 10,000> 2325-fold

Data sourced from[2].

Experimental Protocols

The incorporation of the 2-azabicyclo[2.2.1]heptan-2-yl)acetic acid moiety into a peptide chain can be achieved through solid-phase peptide synthesis (SPPS). The general strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled to a resin-bound amine.

Protocol 1: Hydrolysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This protocol describes the conversion of the starting ethyl ester to the free carboxylic acid required for peptide coupling.

Materials:

  • Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the coupling of the prepared 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus (e.g., on Rink Amide resin)

  • 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid

  • Coupling reagent (e.g., HATU, HBTU, or TBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of the Carboxylic Acid: In a separate vessel, dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. If the test is positive, continue the coupling or repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin extensively with DMF and DCM.

  • Further Synthesis/Cleavage: The resin can be used for further peptide elongation or proceed to the cleavage and deprotection step.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for 2-3 hours).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway Ingestion Food Intake Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin Insulin Secretion Pancreas_beta->Insulin increases Glucose_uptake Glucose Uptake by Tissues Insulin->Glucose_uptake promotes Blood_glucose Lowered Blood Glucose Glucose_uptake->Blood_glucose Inactive_incretins Inactive Metabolites DPP4->Inactive_incretins inactivates to DPP4_inhibitor DPP-4 Inhibitor (e.g., Neogliptin) DPP4_inhibitor->DPP4 blocks

Caption: DPP-4 inactivates incretins, reducing insulin secretion.

Experimental Workflow: Synthesis of a Constrained Peptide

Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Processing Start Ethyl 2-(2-azabicyclo [2.2.1]heptan-2-yl)acetate Hydrolysis Ester Hydrolysis (Protocol 1) Start->Hydrolysis Acid 2-(2-azabicyclo[2.2.1] heptan-2-yl)acetic acid Hydrolysis->Acid Coupling Peptide Coupling (Protocol 2) Acid->Coupling used in Resin Resin-bound Peptide (with free N-terminus) Resin->Coupling Constrained_peptide_resin Resin-bound Constrained Peptide Cleavage Cleavage from Resin & Deprotection Constrained_peptide_resin->Cleavage Purification HPLC Purification Cleavage->Purification Final_product Purified Constrained Peptide Purification->Final_product

Caption: Workflow for constrained peptide synthesis via SPPS.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" Coupling Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in coupling reactions. The guidance is designed to address common issues encountered during the synthesis of amide bonds involving this bicyclic amine.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Question: My amide coupling reaction with Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions involving this substrate are frequently due to several factors, including incomplete activation of the carboxylic acid, the inherent properties of the secondary amine, and suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine.[1]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). For difficult couplings, consider more potent reagents like HATU or PyBOP.[1][2] Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can improve efficiency.[1]

  • Reduced Nucleophilicity and Steric Hindrance of the Amine: The nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring is a secondary amine within a sterically demanding bicyclic system. This steric bulk can hinder its approach to the activated carboxylic acid, slowing down the reaction.[1][2]

    • Solution: Increase the reaction time and/or temperature. Gentle heating (e.g., 40-50 °C) can sometimes overcome the steric barrier, but monitor for side reactions.[3] Using highly reactive coupling reagents such as HATU, HCTU, or COMU is often beneficial for sterically hindered substrates.[1][2]

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid, preventing amide bond formation.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Suboptimal Base Selection: A non-nucleophilic organic base is crucial to neutralize acids formed during the reaction without competing in side reactions.[1]

    • Solution: Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) due to its greater steric bulk, which minimizes nucleophilic side reactions.[1] Use the appropriate stoichiometry of the base (typically 2.0-3.0 equivalents).

Issue 2: Significant Side Reactions Observed

Question: I'm observing significant side products in my coupling reaction. How can I minimize their formation?

Answer:

Side reactions are a common challenge in amide coupling. The most prevalent issues include racemization of the carboxylic acid coupling partner and side reactions involving the coupling reagents themselves.

Common Side Reactions & Mitigation Strategies:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation.

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®.[1][2][4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also minimize racemization.[4] Uronium/aminium-based reagents like HATU are known for low levels of racemization.[1]

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[4][5][6]

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement and more reactive towards the amine.[4]

  • Side Reactions from Excess Reagents: Excess coupling reagent or base can lead to undesired side reactions.

    • Solution: Carefully control the stoichiometry of all reagents. Use of phosphonium-based reagents (e.g., PyBOP) may be advantageous as they can often be used in excess with fewer side reactions compared to uronium reagents.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my final amide product from the reaction mixture. What are effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the coupling reagent byproducts, and any formed side products, which may have similar polarities to the desired product.

Purification Strategies:

  • Aqueous Workup:

    • Acid Wash: A wash with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid) will protonate and help remove basic impurities, including unreacted amine and bases like DIPEA or TEA.[5]

    • Base Wash: A wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid and acidic additives like HOBt or HOAt.

    • Water-Soluble Byproducts: If using EDC as the coupling reagent, its urea byproduct is water-soluble and can be removed during the aqueous workup.[7]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying amide products. A careful selection of the solvent system is crucial to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for coupling with the sterically hindered "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate".

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish due to steric hindrance, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hydrolysis of the Ethyl Ester

If the desired reaction is the coupling of the carboxylic acid derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" with another amine, the ester must first be hydrolyzed.

  • Dissolve "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in a mixture of THF, methanol, and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents).

  • Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, concentrate, and use the crude carboxylic acid in the subsequent coupling reaction as described in Protocol 1.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExamplesRecommended forKey Considerations
Carbodiimides EDC, DCC, DICGeneral-purpose, cost-effective couplings.Often require an additive (HOBt, HOAt) to suppress racemization and N-acylurea formation. EDC byproduct is water-soluble.[4][7]
Phosphonium Salts PyBOP, PyAOPSterically hindered couplings.Generally more reactive than carbodiimides. Can be used in excess with fewer side reactions.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUDifficult or sterically hindered couplings, reactions prone to racemization.Highly efficient with fast reaction times and minimal racemization.[1] HATU is often superior for challenging couplings.[1]

Table 2: Recommended Solvents for Coupling Reactions

SolventPolarityUse CaseNotes
DCM (Dichloromethane)Less PolarGood for general solubility of many organic compounds.Ensure it is anhydrous. May not be suitable for all polar starting materials.
DMF (N,N-Dimethylformamide)Polar AproticExcellent solvating power for a wide range of reagents.[3]Must be anhydrous. Higher boiling point requires vacuum for removal.
NMP (N-Methyl-2-pyrrolidone)Polar AproticAlternative to DMF with strong solvating properties.[3]High boiling point.
THF (Tetrahydrofuran)Moderately PolarCan be used, but generally less common for these couplings than DMF or DCM.Must be anhydrous.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity (Steric Hindrance) start->check_amine check_conditions Review Reaction Conditions start->check_conditions solution_reagent Increase Equivalents of Coupling Reagent or Switch to a More Potent Reagent (e.g., HATU) check_activation->solution_reagent solution_time_temp Increase Reaction Time and/or Temperature check_amine->solution_time_temp solution_solvent_base Ensure Anhydrous Solvent and Use Appropriate Base (e.g., DIPEA) check_conditions->solution_solvent_base

Caption: Troubleshooting workflow for low-yield coupling reactions.

HATU_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Amide Bond Formation RCOOH R-COOH Carboxylic Acid Active_Ester OAt-Active Ester Highly Reactive RCOOH->Active_Ester + HATU, Base Base Base (DIPEA) HATU HATU Amide R-CO-NR'R'' Amide Product Active_Ester->Amide + Amine Amine R'-NH-R'' Amine Byproducts {HOAt + Tetramethylurea} Amide->Byproducts releases

Caption: Simplified mechanism of amide formation using HATU.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?

A1: The most direct and common method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate. This is a nucleophilic substitution reaction where the secondary amine attacks the electrophilic carbon of the ethyl bromoacetate.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-azabicyclo[2.2.1]heptane and ethyl bromoacetate. A base is required to neutralize the hydrobromic acid byproduct, and a suitable solvent is needed to facilitate the reaction.

Q3: Which bases are recommended for this reaction?

A3: Non-nucleophilic inorganic bases are preferred to avoid competing reactions. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used. Stronger bases like sodium hydride are generally avoided as they can promote unwanted side reactions, such as the hydrolysis of the ester group.

Q4: What solvents are suitable for this N-alkylation?

A4: Polar aprotic solvents are typically the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. Acetonitrile (MeCN), acetone, and dimethylformamide (DMF) are good options.

Q5: What is the primary side reaction to be aware of?

A5: The most common side reaction is over-alkylation, where the product, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, which is also a tertiary amine, reacts further with ethyl bromoacetate to form a quaternary ammonium salt.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Inactive Reagents: The 2-azabicyclo[2.2.1]heptane may be protonated (salt form), or the ethyl bromoacetate may have degraded. 3. Insufficient Base: The acid generated during the reaction neutralizes the starting amine, preventing it from reacting.1. Increase Temperature: Gently heat the reaction mixture. Refluxing in acetone or acetonitrile is a common strategy. 2. Check Reagent Quality: Ensure the amine is in its free base form. Use fresh or properly stored ethyl bromoacetate. 3. Add More Base: Use at least one equivalent of a non-nucleophilic base like K₂CO₃.
Formation of Multiple Products (Over-alkylation) 1. High Concentration of Alkylating Agent: A high concentration of ethyl bromoacetate can promote the reaction with the product. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the undesired second alkylation.1. Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Control Stoichiometry: Use a slight excess of the 2-azabicyclo[2.2.1]heptane relative to the ethyl bromoacetate. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Similar polarities can make chromatographic separation challenging. 2. Formation of Quaternary Ammonium Salt: This byproduct can be highly polar and may streak on silica gel.1. Acid-Base Extraction: Before chromatography, perform an acid-base workup. The desired product, being a tertiary amine, can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing) for silica gel chromatography.

Experimental Protocols

General Protocol for N-alkylation of 2-Azabicyclo[2.2.1]heptane

This protocol is a general guideline based on similar reactions reported in the literature. Optimization may be required.

Materials:

  • 2-azabicyclo[2.2.1]heptane

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-azabicyclo[2.2.1]heptane (1.0 eq).

  • Add anhydrous acetone or acetonitrile as the solvent.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions used for N-alkylation of secondary amines with ethyl bromoacetate, which can be used as a starting point for optimizing the synthesis of the target compound.

Parameter Condition 1 Condition 2 Condition 3
Base K₂CO₃Na₂CO₃DIPEA
Solvent AcetoneAcetonitrileDMF
Temperature Reflux80 °CRoom Temp
Stoichiometry (Amine:Alkyl Halide:Base) 1 : 1.1 : 1.51 : 1.2 : 2.01 : 1.05 : 1.2
Typical Reaction Time 6 - 12 hours4 - 8 hours12 - 24 hours
Expected Yield Range Moderate to HighModerate to HighLow to Moderate

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants - 2-Azabicyclo[2.2.1]heptane - K₂CO₃ - Solvent addition 2. Add Ethyl Bromoacetate reagents->addition reaction 3. Heat to Reflux addition->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Aqueous Workup monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate purification->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products low_yield->multiple_products No check_temp Increase Temperature low_yield->check_temp Yes slow_addition Slow Alkyl Halide Addition multiple_products->slow_addition Yes check_reagents Check Reagent Quality check_temp->check_reagents check_base Increase Base Stoichiometry check_reagents->check_base adjust_stoichiometry Adjust Amine/Halide Ratio slow_addition->adjust_stoichiometry

Caption: A decision tree for troubleshooting common issues.

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Derivatives

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives?

A1: The two most prevalent and effective methods for the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the reaction, and the physical state of the product.

Q2: What are the likely impurities I might encounter during the synthesis and purification of these compounds?

A2: Common impurities can include:

  • Unreacted starting materials: Such as 2-azabicyclo[2.2.1]heptane and the corresponding ethyl haloacetate.

  • Side products: Formation of diastereomers is a common issue, especially if the bicyclic core or the acetate moiety contains multiple stereocenters.[1]

  • Solvent residues: Residual solvents from the reaction or purification steps, like ethyl acetate or hexane, can be present.

  • Hydrolysis products: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the corresponding carboxylic acid.[2][3]

Q3: My amine-containing compound is streaking on the silica gel TLC plate and column. What can I do to improve the separation?

A3: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use a different stationary phase: Alumina (basic or neutral) or deactivated silica gel can be effective alternatives for purifying basic compounds.[4]

Q4: I am having trouble removing residual ethyl acetate from my final product. What are some effective methods?

A4: Ethyl acetate can be a stubborn solvent to remove completely. Here are a few techniques:

  • Azeotropic removal: Co-evaporation with a solvent that forms a lower-boiling azeotrope with ethyl acetate, such as toluene, can be effective.

  • High vacuum drying: Drying the sample under high vacuum for an extended period, possibly with gentle heating, can help remove residual solvent.

  • Lyophilization (Freeze-drying): If the compound is soluble in a suitable solvent like water or dioxane and is not volatile, lyophilization can be a very effective method for removing all traces of solvents.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. The basic amine is interacting strongly with the acidic silica gel.1. Add 0.1-1% triethylamine or a few drops of ammonia to your eluent system. 2. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]
Co-elution of the product with an impurity. The polarity of the eluent is not optimal for separating the compounds.1. Perform a more thorough TLC analysis with a wider range of solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol). 2. Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column. The product is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.1. Gradually increase the polarity of your eluent (e.g., add methanol to your ethyl acetate). 2. If the compound is still retained, consider switching to a more polar stationary phase like reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Issue 2: Problems with Recrystallization
Symptom Possible Cause Troubleshooting Steps
The compound oils out instead of forming crystals. The solvent system is not ideal, or the solution is cooling too quickly.1. Try a different solvent or a mixture of solvents. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexane, ethanol/water).[5][6] 2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound if available.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.1. Use the minimum amount of hot solvent necessary to dissolve the compound completely. 2. After cooling, place the flask in an ice bath for a longer period to maximize crystal formation. 3. Consider using a solvent mixture where one solvent significantly reduces the solubility of the compound upon addition (an anti-solvent).[7]
The recrystallized product is not pure. The chosen solvent did not effectively differentiate between the product and the impurities.1. Perform a second recrystallization with a different solvent system. 2. Ensure that the impurities are soluble in the cold solvent so they remain in the mother liquor. 3. If impurities are less soluble, a hot filtration step might be necessary to remove them before cooling.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for the purification of 2-azabicyclo[2.2.1]heptane derivatives based on literature data. Note that specific results will vary depending on the exact substrate and reaction conditions.

Purification Method Typical Eluent/Solvent Reported Yield (%) Purity Scale Reference
Flash Column ChromatographyHexane/Ethyl Acetate79%High (NMR pure)Small to medium[8]
RecrystallizationCyclohexane>95% isomeric purityHighMedium to large[9]
Hydrogenation & WashingEthanol, Diethyl Ether94.5%HighMulti-gram

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives on silica gel.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Monitor the elution by thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the eluent (e.g., move to 4:1, then 1:1 Hexane/Ethyl Acetate) to elute the desired compound.

    • To improve separation of basic compounds, consider adding 0.1-1% triethylamine to the eluent.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices include ethyl acetate/hexane, ethanol, or isopropanol.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Choice cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Product (Contains impurities) Is_Solid Is the product a solid? Crude_Product->Is_Solid Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Purity_Check Check Purity (TLC, NMR, HPLC/GC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Repurify Repurify Purity_Check->Repurify Not Pure Repurify->Is_Solid

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_symptoms Symptoms cluster_solutions Potential Solutions Problem Poor Separation in Column Chromatography Streaking Streaking/ Tailing Problem->Streaking Coelution Co-elution of Product & Impurity Problem->Coelution No_Elution Product Does Not Elute Problem->No_Elution Add_Base Add Base (e.g., Et3N) to Eluent Streaking->Add_Base Change_Stationary_Phase Use Alumina or Deactivated Silica Streaking->Change_Stationary_Phase Optimize_Eluent Optimize Eluent System (TLC) Coelution->Optimize_Eluent Gradient_Elution Use Gradient Elution Coelution->Gradient_Elution Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Reverse_Phase Switch to Reversed-Phase No_Elution->Reverse_Phase

Caption: Troubleshooting guide for column chromatography issues.

References

Optimization

Improving yield and purity of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" reactions

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The primary method for this synthesis is the N-alkyla...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The primary method for this synthesis is the N-alkylation of 2-azabicyclo[2.2.1]heptane with an ethyl haloacetate, typically ethyl bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?

A1: The most direct and widely used method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate. This is a nucleophilic aliphatic substitution reaction where the secondary amine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.[1] A non-nucleophilic base, such as potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) formed during the reaction.

Q2: What are the common side reactions I should be aware of?

A2: The main side reaction is overalkylation. The product, a tertiary amine, can react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[1][2] This is known as the Menshutkin reaction.[1] This side product can complicate purification and reduce the yield of the desired product. Another potential issue is the hydrolysis of ethyl bromoacetate if excessive water is present, especially under basic conditions.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Overalkylation: Formation of the quaternary ammonium salt consumes both the starting material and the desired product, significantly lowering the yield.[2]

  • Base Incompatibility: The base used might be too weak to effectively neutralize the acid produced, leading to the formation of the amine salt, which is not nucleophilic. Conversely, a very strong base might promote unwanted side reactions.

  • Suboptimal Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow; if too high, it may promote side reactions.

  • Workup and Purification Losses: The desired product might be lost during extraction or purification steps.

Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?

A4: To minimize overalkylation, you can carefully control the stoichiometry of the reactants. Using a slight excess of the amine (2-azabicyclo[2.2.1]heptane) relative to the alkylating agent (ethyl bromoacetate) can be beneficial. However, because the tertiary amine product can be more nucleophilic than the starting secondary amine, this does not always solve the problem.[2] A more effective strategy is to add the ethyl bromoacetate slowly (dropwise) to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine product.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is a standard and effective method for separating the desired tertiary amine product from the unreacted secondary amine starting material and any non-polar impurities. The quaternary ammonium salt is highly polar and will typically remain at the baseline of the silica gel column or can be removed with an aqueous wash during the workup procedure.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Reaction conditions too mild (temperature too low, time too short).2. Inactive reagents (e.g., hydrolyzed ethyl bromoacetate).3. Insufficient base to neutralize generated acid.1. Increase reaction temperature (e.g., to reflux) and/or extend reaction time. Monitor progress by TLC/GC.2. Use fresh, high-purity reagents.3. Ensure at least one equivalent of base (e.g., K₂CO₃) is used.
Significant Amount of Starting Amine in Product 1. Insufficient alkylating agent.2. Reaction did not go to completion.1. Use a slight excess (1.05-1.1 equivalents) of ethyl bromoacetate.2. Increase reaction time and/or temperature.
Presence of a Highly Polar Impurity (Quaternary Salt) 1. Overalkylation due to high concentration of alkylating agent.2. Reaction temperature is too high or run for too long.1. Add ethyl bromoacetate dropwise to the reaction mixture.2. Use a moderate temperature and monitor the reaction to stop it once the starting material is consumed.
Difficult Separation During Purification 1. Product and starting material have similar polarity.2. Emulsion formation during aqueous workup.1. Use a carefully selected solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes).2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions during extraction.

General Experimental Protocol

This is a representative procedure and may require optimization.

Materials:

  • 2-azabicyclo[2.2.1]heptane (1.0 eq)

  • Ethyl bromoacetate (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (or Acetone)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-azabicyclo[2.2.1]heptane and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension vigorously.

  • Add ethyl bromoacetate dropwise to the stirring suspension at room temperature over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Workup: Dissolve the crude residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Visual Guides

Reaction Pathway

Reaction_Pathway Reactant1 2-Azabicyclo[2.2.1]heptane Reaction_Step Reactant1->Reaction_Step Reactant2 Ethyl Bromoacetate Reactant2->Reaction_Step Base K₂CO₃ (Base) Base->Reaction_Step Acetonitrile Reflux plus1 + plus2 + Product Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Reaction_Step->Product Byproducts KBr + KHCO₃ Reaction_Step->Byproducts

Caption: N-alkylation of 2-azabicyclo[2.2.1]heptane.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analysis Shows Low Yield or Impure Product Check_SM Is unreacted starting amine present? Start->Check_SM Check_Overalkylation Is a highly polar byproduct present? Start->Check_Overalkylation Check_Other Are there multiple unidentified spots? Start->Check_Other Sol_SM_Yes Increase reaction time/temp. Check stoichiometry. Check_SM->Sol_SM_Yes  Yes Sol_Overalkylation_Yes Add alkylating agent slowly. Reduce reaction temperature. Check_Overalkylation->Sol_Overalkylation_Yes  Yes Sol_Other_Yes Check reagent purity. Optimize workup/purification. Check_Other->Sol_Other_Yes  Yes End Re-run reaction with modifications Sol_SM_Yes->End Sol_Overalkylation_Yes->End Sol_Other_Yes->End

References

Troubleshooting

Technical Support Center: Managing Stereoselectivity in Reactions with Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

Welcome to the technical support center for "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This guide is designed to assist researchers, scientists, and drug development professionals in managing stereoselectivity in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This guide is designed to assist researchers, scientists, and drug development professionals in managing stereoselectivity in their chemical reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in reactions with 2-azabicyclo[2.2.1]heptane derivatives?

A1: The stereochemical outcome of reactions involving the 2-azabicyclo[2.2.1]heptane scaffold is primarily influenced by three main factors:

  • Chiral Auxiliaries: The use of chiral auxiliaries, often attached to the nitrogen atom or the ester functionality, is a common strategy to induce facial selectivity.

  • Catalysts: Lewis acids or Brønsted acids can be employed to catalyze reactions such as the aza-Diels-Alder reaction, enhancing both the reaction rate and the diastereoselectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which can lead to higher diastereoselectivity. It is important to note that some reactions, like the aza-Diels-Alder, can be reversible at elevated temperatures.

Q2: How can I determine the stereochemistry of my product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives. The coupling constants and Nuclear Overhauser Effect (NOE) signals between specific protons on the bicyclic ring can provide definitive information about their relative spatial arrangement (e.g., exo vs. endo). In some cases, X-ray crystallography may be required for unambiguous structural assignment.

Q3: What are the common challenges in achieving high diastereoselectivity?

A3: Researchers may face several challenges, including:

  • Formation of multiple diastereomers: This often necessitates purification by column chromatography, which can be time-consuming and lead to yield loss.

  • Poor facial selectivity: The choice of chiral auxiliary or catalyst may not be optimal for the desired transformation.

  • Retro-Diels-Alder reaction: In the case of aza-Diels-Alder reactions, the desired product may revert to the starting materials at higher temperatures, reducing the overall yield and potentially affecting the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aza-Diels-Alder Reaction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chiral Auxiliary Screen different chiral auxiliaries on the imine component (e.g., (R)- or (S)-1-phenylethylamine).Improved diastereomeric ratio (d.r.).
Ineffective Catalyst Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., CF₃COOH) to promote a more ordered transition state.Increased reaction rate and higher d.r.
High Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetic product.Enhanced diastereoselectivity.
Solvent Effects Experiment with different solvents to influence the transition state geometry.Improved d.r.
Issue 2: Product Decomposition or Reversion
Potential Cause Troubleshooting Step Expected Outcome
Retro-Diels-Alder Reaction Maintain low reaction and work-up temperatures. Ensure the subsequent reaction step is performed under conditions that do not promote the retro reaction.Preservation of the desired product.
Instability of the Product After formation, immediately proceed to the next step in the synthetic sequence, such as hydrogenation of a double bond, to form a more stable saturated bicyclic system.Increased overall yield of the final product.

Quantitative Data Summary

The following table summarizes representative data for diastereoselective aza-Diels-Alder reactions to form 2-azabicyclo[2.2.1]heptene derivatives, which are precursors to the saturated systems.

Chiral Auxiliary Catalyst/Acid Temperature (°C) Diastereomeric Ratio (exo:endo) Reference
N-(R)-1-phenylethylCF₃COOH/BF₃·Et₂O-60High (not specified)[1]
N-(R)-1-phenylethylaq. CF₃COOHAmbientHigh (not specified)[1]
(-)-8-phenylmenthyl & N-(R)-1-phenylethylTFA-78Single adduct[2]
(+)-8-phenylneomenthyl & N-(S)-1-phenylethylTFA-78Single adduct[2]

Key Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Aza-Diels-Alder Reaction

This protocol is a generalized procedure based on the synthesis of similar 2-azabicyclo[2.2.1]heptane derivatives.[1]

  • Imine Formation:

    • To a cooled (0 °C) solution of ethyl glyoxylate in an appropriate solvent (e.g., diethyl ether), slowly add one equivalent of the chosen chiral amine (e.g., (R)-1-phenylethylamine).

    • Add a drying agent (e.g., MgSO₄) and stir the mixture for several hours at room temperature.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used directly in the next step.

  • Cycloaddition:

    • Dissolve the crude imine in a suitable solvent (e.g., CH₂Cl₂) and cool the solution to the desired temperature (e.g., -78 °C to -60 °C).

    • Add the Lewis acid or Brønsted acid catalyst (e.g., BF₃·Et₂O or CF₃COOH) dropwise.

    • Slowly add freshly cracked cyclopentadiene to the reaction mixture.

    • Stir the reaction at the low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Hydrogenation (if required):

    • Dissolve the purified cycloadduct in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a hydrogenation catalyst (e.g., Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or NMR).

    • Filter off the catalyst through a pad of Celite® and concentrate the filtrate to obtain the saturated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification A Imine Formation (Ethyl Glyoxylate + Chiral Amine) B Aza-Diels-Alder Reaction (Imine + Cyclopentadiene) A->B Catalyst Low Temp. C Hydrogenation (Reduction of C=C) B->C Pd/C, H2 D Work-up & Purification (Column Chromatography) B->D E Stereochemical Analysis (NMR, X-ray) D->E

Caption: Experimental workflow for the synthesis and analysis of stereoisomers.

stereoselectivity_factors cluster_factors Controlling Factors center Stereochemical Outcome chiral_aux Chiral Auxiliary chiral_aux->center catalyst Catalyst (Lewis/Brønsted Acid) catalyst->center temp Reaction Temperature temp->center solvent Solvent solvent->center

Caption: Key factors influencing the stereochemical outcome of the reaction.

References

Optimization

Technical Support Center: Diastereomeric Separation of 2-Azabicyclo[2.2.1]heptane Products

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and methodological guidance on the diastereomeric separation of 2-azabicy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and methodological guidance on the diastereomeric separation of 2-azabicyclo[2.2.1]heptane products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of 2-azabicyclo[2.2.1]heptane products?

A1: Unlike enantiomers, diastereomers have different physicochemical properties, which allows for their separation using standard achiral chromatography techniques.[1] The most common methods include high-performance liquid chromatography (HPLC) and gas chromatography (GC). For HPLC, both normal-phase and reversed-phase systems can be effective.[2][3] Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations, offering high efficiency and shorter analysis times.[4][5] In some cases, diastereomers can be separated by crystallization, taking advantage of differences in their solubility.[6]

Q2: Is a chiral stationary phase (CSP) necessary for separating the diastereomers of 2-azabicyclo[2.2.1]heptane derivatives?

A2: Not always. Because diastereomers possess distinct physical properties, they can often be separated on conventional achiral stationary phases like C18 or silica columns.[1] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can be employed. CSPs that separate enantiomers will also separate diastereomers, though the conditions may need optimization.[7]

Q3: How can I improve the separation of my 2-azabicyclo[2.2.1]heptane diastereomers if they are co-eluting?

A3: To improve poor resolution, you need to modify the chromatographic conditions to enhance the differences in interaction between the diastereomers and the stationary/mobile phases.[1] Key parameters to adjust include:

  • Mobile Phase Composition: Altering the solvent ratio or using different organic modifiers (e.g., switching from acetonitrile to methanol in reversed-phase) can significantly impact selectivity.[1][2]

  • Column Temperature: Changing the temperature can affect the interactions and improve separation.[1]

  • Flow Rate: Optimizing the flow rate can enhance column efficiency.[1]

  • Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different chemistry (e.g., phenyl instead of C18) is the next logical step.[1]

Q4: Can derivatization be used to facilitate the separation of 2-azabicyclo[2.2.1]heptane diastereomers?

A4: Yes, derivatization can be a useful strategy. By reacting the diastereomeric mixture with a chiral derivatizing agent, you can create new diastereomers that may be more easily separated by chromatography.[8][9] This indirect approach can also be advantageous if the original compounds have poor chromophores, as the derivatizing agent can enhance UV detection.[9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Resolution / Co-elution Inadequate selectivity of the chromatographic system.1. Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., solvent ratios, additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds).[10] 2. Change Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano phase). 3. Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[1] 4. Consider a Chiral Column: If achiral methods fail, a chiral stationary phase may provide the necessary selectivity.[7]
Peak Tailing Secondary interactions with the stationary phase (e.g., with residual silanols).[11] Column contamination.[11] Inappropriate mobile phase pH for ionizable analytes.[11]1. Use a High-Purity Column: Modern, end-capped columns minimize silanol interactions.[1] 2. Adjust Mobile Phase pH: For basic compounds like 2-azabicyclo[2.2.1]heptanes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape.[10] 3. Clean the Column: Flush the column with a strong solvent to remove contaminants.[12]
Irreproducible Retention Times Inconsistently prepared mobile phase.[13] Fluctuations in column temperature. Column degradation over time.[11]1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. 3. Monitor Column Performance: Regularly check the column's performance with a standard to detect degradation.
High Backpressure Blockage of the inlet frit.[12] Precipitation of buffer in the mobile phase.[13] Sample insolubility in the mobile phase.[12]1. Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters to remove particulates. 2. Check Buffer Solubility: Ensure the buffer concentration is soluble in the organic portion of the mobile phase.[13] 3. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate.

Quantitative Data Summary

Table 1: Influence of Mobile Phase Composition on Diastereomeric Resolution (Hypothetical Data)

ColumnMobile Phase (Acetonitrile:Water)Retention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Resolution (Rs)
C18 (4.6 x 150 mm, 5 µm)50:504.24.51.2
C18 (4.6 x 150 mm, 5 µm)60:403.53.71.0
C18 (4.6 x 150 mm, 5 µm)40:605.86.31.8
Phenyl (4.6 x 150 mm, 5 µm)50:505.15.82.1

Table 2: Comparison of Different Stationary Phases for Diastereomeric Separation (Hypothetical Data)

Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
C18Acetonitrile:Water (45:55)1.0301.6
Phenyl-HexylAcetonitrile:Water (45:55)1.0302.2
CyanoHexane:Ethanol (90:10)1.2251.9
Chiralcel OD-HHexane:Isopropanol (80:20)0.825> 3.0

Experimental Protocols

Protocol: HPLC Method Development for Diastereomeric Separation of 2-Azabicyclo[2.2.1]heptane Products

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial Screening (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Initial Screening (Normal-Phase):

    • Column: Silica, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Isopropanol.

    • Gradient: 1% B to 20% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Method Optimization:

    • Based on the screening results, select the column and mobile phase system that shows the best initial separation.

    • Convert the gradient method to an isocratic method using the mobile phase composition at which the peaks eluted.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize resolution.

    • Evaluate the effect of temperature (e.g., 25°C, 40°C, 55°C) on the separation.[1]

    • Fine-tune the flow rate to optimize efficiency and analysis time.

  • Data Analysis:

    • Calculate the resolution (Rs) between the diastereomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Determine the relative amounts of each diastereomer by integrating the peak areas.

Visualizations

G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve & Filter) GradientRun Run Broad Gradient SamplePrep->GradientRun MobilePhasePrep Mobile Phase Preparation (Mix & Degas) MobilePhasePrep->GradientRun ColumnScreen Column & Mobile Phase Screening (e.g., C18/ACN:H2O, Silica/Hex:IPA) ColumnScreen->GradientRun ConvertToIsocratic Convert to Isocratic Method GradientRun->ConvertToIsocratic Select best conditions OptimizeMobilePhase Optimize Mobile Phase Ratio ConvertToIsocratic->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow DataAnalysis Data Analysis (Calculate Resolution, Quantify) OptimizeFlow->DataAnalysis

Caption: Workflow for HPLC Method Development in Diastereomeric Separation.

G Start Poor Peak Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustMobilePhase Adjust Solvent Ratio or Change Modifier CheckMobilePhase->AdjustMobilePhase No CheckColumn Is Stationary Phase Optimal? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->Start ChangeColumn Try Different Column Chemistry (e.g., Phenyl, Cyano) CheckColumn->ChangeColumn No CheckTemp Is Temperature Optimized? CheckColumn->CheckTemp Yes ChangeColumn->Start AdjustTemp Vary Column Temperature (e.g., 25-60°C) CheckTemp->AdjustTemp No End Resolution Achieved CheckTemp->End Yes AdjustTemp->Start

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Troubleshooting

Technical Support Center: Chiral Integrity of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" during chemical reaction...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" during chemical reactions.

Troubleshooting Guide

Issue: I am observing a loss of enantiomeric purity in my product after a reaction involving Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. What are the potential causes and solutions?

Answer: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a common challenge in the synthesis of optically active compounds.[1] For Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, the primary concern is the potential for epimerization at the α-carbon of the acetate moiety. This can be caused by several factors during a reaction.

Possible Cause 1: Reaction Conditions (pH)

Both acidic and basic conditions can catalyze the enolization of the ester, which leads to a loss of stereochemistry at the α-carbon.[2][3]

  • Suggested Solution:

    • If possible, conduct the reaction under neutral conditions.

    • If a base is necessary, opt for a weaker, non-nucleophilic base and carry out the reaction at a lower temperature.[2]

    • For acid-catalyzed reactions, use the mildest possible acid for the shortest duration.[2]

Possible Cause 2: Choice of Base

The basicity and steric hindrance of organic bases significantly influence racemization.[2]

  • Suggested Solution:

    • Stronger, less sterically hindered bases like triethylamine can lead to faster racemization.[2]

    • Consider using more sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine (TMP), with 2,4,6-collidine often producing the least racemization.[2]

Possible Cause 3: Solvent Effects

The choice of solvent can impact the degree of racemization.[4]

  • Suggested Solution:

    • While common solvents like DMF are often used, switching to a different solvent or a solvent mixture might be beneficial.

    • In some cases, adding DMSO to the solvent can help disrupt aggregation that may contribute to side reactions.[4]

Possible Cause 4: Elevated Temperatures

Heat can provide the energy needed to overcome the activation barrier for racemization.

  • Suggested Solution:

    • Whenever feasible, run reactions at lower temperatures. Even a modest decrease in temperature can significantly reduce the rate of racemization.

Possible Cause 5: Coupling Reagents (for amide bond formation)

If the ester is hydrolyzed to the corresponding carboxylic acid and then coupled, the choice of coupling reagent is critical.[2]

  • Suggested Solution:

    • Modern onium (aminium/uronium and phosphonium) salts like HBTU, HATU, and PyBOP are generally preferred for their high efficiency and low racemization potential.[4]

    • If using carbodiimides like DCC or DIC, it is highly recommended to use them in conjunction with racemization-suppressing additives.[5]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in drug development?

A1: Racemization is the process that results in an equal mixture of both enantiomers from an enantiomerically pure starting material.[1] This is a critical issue in the pharmaceutical industry because different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.[1]

Q2: How can I detect if my sample of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has racemized?

A2: The most common method for determining the enantiomeric purity of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Q3: Are there any additives I can use to suppress racemization during coupling reactions?

A3: Yes, certain additives can be very effective at suppressing racemization, especially when using carbodiimide coupling reagents.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[5] Common and effective additives include:

  • HOBt (1-Hydroxybenzotriazole): A classic and widely used racemization suppressant.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt in reducing racemization.[5]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[5]

Quantitative Data Summary

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of common reagents and conditions based on their general tendency to promote or suppress racemization.

FactorLow Racemization PotentialHigh Racemization Potential
Base 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM)[2]Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)[2]
Coupling Reagent HATU, HBTU, PyBOP[4]DCC or DIC without additives
Additives HOAt, OxymaPure[5]None
Temperature Low Temperature (e.g., 0 °C to RT)Elevated Temperature (e.g., > 50 °C)
Solvent Aprotic, less polar solventsPolar, protic solvents (can vary)

Experimental Protocols

Protocol: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general methodology for analyzing the enantiomeric excess of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Commonly used CSPs for the separation of amine derivatives include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.

  • Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the mobile phase at a concentration of approximately 1 mg/mL. This is used to determine the retention times of both enantiomers.

    • Prepare a sample of your reaction product at a similar concentration in the mobile phase.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5 - 20 µL

    • Detector: UV detector set to a wavelength where the compound has sufficient absorbance (e.g., 210-220 nm for the ester carbonyl).

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the two enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Troubleshooting Start Racemization Observed? Check_pH Check Reaction pH Start->Check_pH Yes Check_Base Evaluate Base Choice Check_pH->Check_Base Neutral_Cond Use Neutral Conditions Check_pH->Neutral_Cond Acidic or Basic Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Steric_Base Switch to Sterically Hindered/Weaker Base (e.g., NMM, TMP) Check_Base->Steric_Base Strong/Unhindered Base Used Check_Reagent Review Coupling Reagents (if applicable) Check_Temp->Check_Reagent Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Elevated Temp Modern_Reagent Use Onium Salts (HATU, PyBOP) or Additives (HOAt, Oxyma) Check_Reagent->Modern_Reagent Carbodiimide Used End Racemization Minimized Check_Reagent->End Onium Salt Used Neutral_Cond->End Mild_Acid_Base Use Milder Acid/Base Lower Temperature Mild_Acid_Base->End Steric_Base->End Lower_Temp->End Modern_Reagent->End

Caption: Troubleshooting workflow for identifying and mitigating racemization.

Racemization_Mechanism Enantiomer_R R-Enantiomer Enolate Achiral Enolate Intermediate Enantiomer_R->Enolate - H+ Enolate->Enantiomer_R + H+ Enantiomer_S S-Enantiomer Enolate->Enantiomer_S + H+ Base Base (B:) Proton_Source Proton Source (BH+)

Caption: Base-catalyzed racemization mechanism via an achiral enolate intermediate.

References

Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane-Based Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-azabicyclo[2.2.1]heptane-based compounds. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-azabicyclo[2.2.1]heptane-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2-azabicyclo[2.2.1]heptane core?

The most prevalent and versatile method for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of a cyclopentadiene with an imine dienophile. Another significant, though less common, approach is the intramolecular cyclization of substituted piperidines or pyrrolidines.

Q2: Which protecting group is most suitable for the nitrogen atom in 2-azabicyclo[2.2.1]heptane synthesis?

The choice of nitrogen protecting group is critical and depends on the subsequent reaction conditions. The most commonly employed protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored due to its stability under various conditions and its relatively straightforward removal with acids like trifluoroacetic acid (TFA). The Cbz group is also widely used and is typically removed by catalytic hydrogenation, which can be advantageous if other functional groups in the molecule are sensitive to acid.

Q3: How can I control the stereoselectivity of the Diels-Alder reaction to obtain the desired endo or exo isomer?

Controlling the stereoselectivity of the Diels-Alder reaction is a primary challenge. The use of Lewis acid catalysts is a common strategy to enhance stereoselectivity, often favoring the formation of the endo isomer. Chiral auxiliaries attached to the dienophile can also effectively control the facial selectivity of the reaction, leading to a specific enantiomer. Additionally, the choice of solvent and reaction temperature can influence the endo/exo ratio.

Troubleshooting Guide

Problem 1: Low yield in the Diels-Alder reaction for the formation of the bicyclic core.

  • Possible Cause 1: Poor reactivity of the dienophile.

    • Solution: Activate the imine dienophile with a Lewis acid catalyst. Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂). The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy and accelerating the reaction.

  • Possible Cause 2: Reversibility of the reaction.

    • Solution: The Diels-Alder reaction is reversible, and the retro-Diels-Alder reaction can occur at higher temperatures. Running the reaction at lower temperatures can help to shift the equilibrium towards the product. However, this may require longer reaction times.

  • Possible Cause 3: Dienophile polymerization.

    • Solution: Some imine dienophiles are prone to polymerization, especially in the presence of Lewis acids. To mitigate this, add the Lewis acid slowly to the reaction mixture at a low temperature. Ensure that the cyclopentadiene is fresh and free of peroxides.

Problem 2: Difficulty in the purification of the 2-azabicyclo[2.2.1]heptane product.

  • Possible Cause 1: Product is highly polar and water-soluble.

    • Solution: The free amine of the 2-azabicyclo[2.2.1]heptane core can make the compound highly polar and difficult to extract from aqueous solutions. It is often beneficial to perform purification on the N-protected intermediate, which is typically less polar. If purifying the free amine, consider using reverse-phase chromatography or ion-exchange chromatography.

  • Possible Cause 2: Co-elution with byproducts.

    • Solution: If standard silica gel chromatography fails to separate the product from impurities, consider using a different stationary phase, such as alumina, or a different solvent system. Alternatively, derivatization of the product to a less polar intermediate can facilitate purification, followed by deprotection.

Problem 3: Cleavage of the N-Boc protecting group is incomplete or leads to side reactions.

  • Possible Cause 1: Insufficiently strong acid or short reaction time.

    • Solution: While TFA is commonly used, for some sterically hindered Boc groups, a stronger acid or longer reaction time may be necessary. A solution of HCl in dioxane or diethyl ether can be an effective alternative. Monitor the reaction by TLC or LC-MS to ensure complete deprotection.

  • Possible Cause 2: Acid-catalyzed rearrangement of the bicyclic core.

    • Solution: The carbocation intermediate formed during Boc cleavage can sometimes undergo rearrangement. To minimize this, conduct the deprotection at low temperatures (e.g., 0 °C) and quench the reaction as soon as the deprotection is complete.

Quantitative Data

Table 1: Effect of Lewis Acid on the Yield of the Diels-Alder Reaction

Lewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDichloromethane252435
BF₃·OEt₂Dichloromethane0485
ZnCl₂Dichloromethane0678
InCl₃Dichloromethane-20890

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of the N-protected imine (1.0 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add the Lewis acid (1.1 equiv) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard N-Boc Deprotection

  • Dissolve the N-Boc protected 2-azabicyclo[2.2.1]heptane derivative (1.0 equiv) in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (10 equiv) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

Synthetic Workflow Start Starting Materials (Aldehyde/Ketone + Amine) Imine Imine Formation Start->Imine Protect N-Protection (e.g., Boc anhydride) Imine->Protect DielsAlder Diels-Alder Reaction (with Cyclopentadiene) Protect->DielsAlder Core Protected 2-Azabicyclo[2.2.1]heptane Core DielsAlder->Core Deprotect N-Deprotection (e.g., TFA) Core->Deprotect Final Final Product Deprotect->Final

Caption: General synthetic workflow for 2-azabicyclo[2.2.1]heptane compounds.

Troubleshooting_Low_Yield Start Low Diels-Alder Yield CheckReactivity Is the dienophile activated? Start->CheckReactivity CheckTemp Is the reaction temperature too high? CheckReactivity->CheckTemp Yes AddLewisAcid Action: Add Lewis Acid (e.g., BF3·OEt2) CheckReactivity->AddLewisAcid No CheckPolymer Is polymerization observed? CheckTemp->CheckPolymer No LowerTemp Action: Reduce reaction temperature CheckTemp->LowerTemp Yes SlowAddition Action: Slow addition of reagents at low temp CheckPolymer->SlowAddition Yes End Yield Improved AddLewisAcid->End LowerTemp->End SlowAddition->End

Caption: Decision tree for troubleshooting low Diels-Alder reaction yields.

Troubleshooting

Increasing the efficiency of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate". The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?

A1: The most common and direct method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with an ethyl haloacetate, typically ethyl 2-bromoacetate or ethyl 2-chloroacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: What are the key starting materials and reagents for the synthesis?

A2: The primary starting materials are 2-azabicyclo[2.2.1]heptane and ethyl 2-bromoacetate (or chloroacetate). A non-nucleophilic base, such as potassium carbonate or sodium carbonate, and a polar aprotic solvent like acetonitrile or acetone are also required.

Q3: What are the typical reaction conditions?

A3: The reaction is typically performed at room temperature to a slightly elevated temperature (e.g., reflux in acetone) for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How can I purify the final product?

A4: Purification is commonly achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the product from starting materials and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive starting materials.- Ensure the purity and reactivity of 2-azabicyclo[2.2.1]heptane and ethyl 2-bromoacetate. - Use freshly opened or properly stored reagents.
2. Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC-MS. - If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
3. Ineffective base.- Use a fine powder of an anhydrous base (e.g., K₂CO₃, Na₂CO₃) to ensure a large surface area. - Consider using a stronger, non-nucleophilic base if necessary, but be cautious of potential side reactions.
Presence of Multiple Products (Side Reactions) 1. Over-alkylation: The product, being a tertiary amine, can be more nucleophilic than the starting secondary amine and react with another molecule of ethyl 2-bromoacetate to form a quaternary ammonium salt.- Use a slight excess of the 2-azabicyclo[2.2.1]heptane starting material. - Add the ethyl 2-bromoacetate slowly to the reaction mixture to maintain a low concentration. - Keep the reaction temperature moderate.
2. Hydrolysis of the ester: Presence of water in the reaction can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Product co-elutes with starting material or byproducts during column chromatography.- Optimize the solvent system for column chromatography by testing different ratios of ethyl acetate and hexanes. - Consider using a different stationary phase if separation on silica gel is challenging.
2. Oily product that is difficult to handle.- If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a suitable solvent and adding a non-solvent. - Alternatively, the product can be stored as a solution in a suitable solvent.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

This protocol is a generalized procedure based on common organic synthesis practices for N-alkylation reactions.

Materials:

  • 2-azabicyclo[2.2.1]heptane

  • Ethyl 2-bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add a solution of ethyl 2-bromoacetate (1.1 eq) in anhydrous acetonitrile to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table of Reaction Parameters (Illustrative)

ParameterValue
Reactant Ratio 2-azabicyclo[2.2.1]heptane : Ethyl 2-bromoacetate : K₂CO₃ = 1 : 1.1 : 2
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 80% (after purification)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve 2-azabicyclo[2.2.1]heptane in CH3CN B 2. Add K2CO3 A->B C 3. Add Ethyl 2-bromoacetate B->C D 4. Stir at Room Temperature C->D E 5. Filter D->E F 6. Concentrate E->F G 7. EtOAc Extraction & Washes F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

troubleshooting_guide cluster_low_yield Low/No Product Solutions cluster_side_products Side Product Solutions cluster_purification Purification Solutions Start Reaction Issue? LowYield Low/No Product Start->LowYield Yes SideProducts Multiple Products Start->SideProducts Yes PurificationIssue Purification Difficulty Start->PurificationIssue Yes LY_Sol1 Check Reagent Quality LowYield->LY_Sol1 LY_Sol2 Optimize Conditions (Time/Temp) LowYield->LY_Sol2 LY_Sol3 Ensure Effective Base LowYield->LY_Sol3 SP_Sol1 Adjust Stoichiometry (Excess Amine) SideProducts->SP_Sol1 SP_Sol2 Slow Reagent Addition SideProducts->SP_Sol2 SP_Sol3 Use Anhydrous Conditions SideProducts->SP_Sol3 P_Sol1 Optimize Chromatography Solvent System PurificationIssue->P_Sol1 P_Sol2 Attempt Crystallization PurificationIssue->P_Sol2

Caption: Troubleshooting logic for reactions involving Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its Reaction Products: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative spectroscopic analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its common reaction products, namely the cor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its common reaction products, namely the corresponding carboxylic acid and a representative amide derivative. The objective is to offer a clear comparison of their spectral characteristics to aid in reaction monitoring, quality control, and structural elucidation. The information is supported by experimental data from analogous compounds and established spectroscopic principles.

Spectroscopic Data Comparison

The following tables summarize the expected key spectroscopic data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its hydrolysis and amidation products. This data is compiled from typical values for the functional groups and the bicyclo[2.2.1]heptane core, and should be used as a reference for experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (ppm) - Key Signals13C NMR (ppm) - Key Signals
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate ~4.1 (q, 2H, -OCH2 CH3), ~3.3 (s, 2H, -N-CH2 -COO-), ~3.0 & ~2.8 (m, 2H, bridgehead C-H), ~1.2-1.8 (m, 6H, bicyclic CH2), ~1.2 (t, 3H, -OCH2CH3 )~172 (C=O, ester), ~61 (-OCH2 CH3), ~60 & ~55 (bridgehead C), ~58 (-N-CH2 -COO-), ~38, ~30, ~28 (bicyclic CH2), ~14 (-OCH2CH3 )
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid ~3.4 (s, 2H, -N-CH2 -COOH), ~3.1 & ~2.9 (m, 2H, bridgehead C-H), ~1.3-1.9 (m, 6H, bicyclic CH2), (OH proton may be broad or not observed)~175 (C=O, acid), ~61 & ~56 (bridgehead C), ~57 (-N-CH2 -COOH), ~37, ~29, ~27 (bicyclic CH2)
N-Benzyl-2-(2-azabicyclo[2.2.1]heptan-2-yl)acetamide ~7.2-7.4 (m, 5H, Ar-H), ~4.4 (d, 2H, -NH-CH2 -Ph), ~3.2 (s, 2H, -N-CH2 -CO-), ~2.9 & ~2.7 (m, 2H, bridgehead C-H), ~1.1-1.7 (m, 6H, bicyclic CH2), (NH proton may be a broad singlet)~171 (C=O, amide), ~138 (Ar C-ipso), ~129, ~128, ~127 (Ar C-H), ~62 & ~57 (bridgehead C), ~60 (-N-CH2 -CO-), ~43 (-NH-CH2 -Ph), ~39, ~31, ~29 (bicyclic CH2)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundIR (cm-1) - Key AbsorptionsMass Spectrometry (ESI-MS) - Expected [M+H]+
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate ~1735 (C=O, ester stretch), ~1180 (C-O, ester stretch), ~2950-2850 (C-H, alkane stretch)184.1332
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid ~3300-2500 (O-H, broad, acid), ~1710 (C=O, acid stretch), ~2950-2850 (C-H, alkane stretch)156.1019
N-Benzyl-2-(2-azabicyclo[2.2.1]heptan-2-yl)acetamide ~3300 (N-H, amide stretch), ~1650 (C=O, amide I band), ~1550 (N-H bend, amide II band), ~3030 (C-H, aromatic stretch), ~2950-2850 (C-H, alkane stretch)245.1648

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Procedure for 1H and 13C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O for the acid). The choice of solvent will depend on the solubility of the analyte.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Procedure for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: For liquid samples (like the ethyl ester), a single drop is placed directly on the ATR crystal. For solid samples (the carboxylic acid and amide), a small amount of the powder is placed on the crystal and pressed firmly with the anvil to ensure good contact.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm-1.

  • Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum shows the infrared absorption bands of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Procedure for Electrospray Ionization (ESI)-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion and Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]+. The mass range should be set to encompass the expected molecular weight of the analyte.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion, which typically corresponds to the protonated molecule. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the starting material and its reaction products.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution/ Placement on ATR Sample->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample NMR NMR Prepared_Sample->NMR IR IR Prepared_Sample->IR MS MS Prepared_Sample->MS Raw_Data Raw Spectral Data NMR->Raw_Data IR->Raw_Data MS->Raw_Data Processing Processing & Referencing Raw_Data->Processing Processed_Spectra Processed Spectra Processing->Processed_Spectra Interpretation Structural Elucidation Processed_Spectra->Interpretation

Caption: General workflow for spectroscopic analysis of organic compounds.

Reaction_Products_Relationship Ester Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Acid 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid Ester->Acid Hydrolysis (e.g., NaOH, H2O then H3O+) Amide N-Benzyl-2-(2-azabicyclo[2.2.1]heptan-2-yl)acetamide Ester->Amide Amidation (e.g., Benzylamine, heat)

Comparative

Unveiling the Three-Dimensional Architecture of 2-Azabicyclo[2.2.1]heptane Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a key component in...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a key component in a variety of neurologically active compounds. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural elucidation of these derivatives, alongside alternative spectroscopic methods, supported by experimental data and protocols.

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane provides a unique framework for the design of ligands targeting various receptors and enzymes in the central nervous system. The precise orientation of substituents on this scaffold dictates its biological activity. Therefore, accurate determination of its molecular geometry is crucial for structure-activity relationship (SAR) studies and rational drug design.

X-ray Crystallography: The Definitive View

X-ray crystallography offers an unparalleled, high-resolution insight into the solid-state conformation of molecules, providing precise atomic coordinates and revealing intricate details of bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data of Azabicyclo[2.2.1]heptane Derivatives

The following table summarizes key crystallographic parameters for several derivatives of the azabicyclo[2.2.1]heptane family, showcasing the variations in their crystal packing and molecular geometry.

CompoundDerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1 7-azabicyclo[2.2.1]heptan-7-ium chlorideC₆H₁₂ClNOrthorhombicPnma9.742(3)6.888(2)10.234(3)909090686.3(4)4[1]
2 (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromideC₅H₁₂Br₂N₂OrthorhombicP2₁2₁2₁9.730(1)11.864(1)14.493(1)9090901674.3(3)4[2]
3 exo-6-(6-chloropyridin-3-yl)-2-azabicyclo[2.2.1]heptaneC₁₁H₁₃ClN₂MonoclinicP2₁/c11.198(2)8.894(2)12.258(3)90105.35(2)901178.8(4)4[3]
4 Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC₁₃H₁₃NO₄MonoclinicP2₁11.212(2)8.894(2)12.258(2)90105.34(2)901178.8(4)4[4]
Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for the structural determination of a 2-azabicyclo[2.2.1]heptane derivative by single-crystal X-ray diffraction.

1. Crystallization:

  • A suitable single crystal is grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof. For example, crystals of 7-azabicyclo[2.2.1]heptan-7-ium chloride were obtained from a methanol solution.[1]

2. Data Collection:

  • A crystal of suitable size and quality is mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Alternative Structural Characterization Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer valuable complementary information, especially for compounds that are difficult to crystallize or for studying their behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For 2-azabicyclo[2.2.1]heptane derivatives, ¹H and ¹³C NMR are routinely used to confirm the core structure and the position of substituents.

Experimental Protocol: NMR Spectroscopy

  • A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The sample is placed in an NMR tube and inserted into the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. Advanced techniques like COSY, HSQC, and HMBC can be used to establish detailed structural assignments.

Comparative Data: For a derivative like 5R,6S-isopropylidenedioxy-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane, the proton NMR spectrum in dimethylsulfoxide-d6 shows characteristic chemical shifts (δ) at: 1.16 (s, 3H), 1.28 (s, 3H), 1.32 (s, 1H), 1.34 (s, 3H), 1.65 (d, 1H), 2.38 (m, 1H), 2.65 (d, 1H), 2.99 (m, 1H), 3.84 (m, 1H), 3.94 (d, 1H), and 4.16 (d, 1H).[5] These shifts, along with coupling constants, can be used to infer the relative stereochemistry of the protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and structural features.

Experimental Protocol: Mass Spectrometry

  • A small amount of the sample is introduced into the mass spectrometer.

  • The molecules are ionized using techniques such as electrospray ionization (ESI) or electron ionization (EI).

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Comparative Data: The mass spectrum of the parent 2-azabicyclo[2.2.1]heptane shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can reveal the loss of specific substituents or characteristic cleavages of the bicyclic ring system, providing clues about the structure.

Signaling Pathways and Biological Context

The therapeutic potential of 2-azabicyclo[2.2.1]heptane derivatives often stems from their interaction with specific biological targets. Understanding the signaling pathways associated with these targets is crucial for drug development.

DPP-4 Inhibition Pathway

Certain 2-azabicyclo[2.2.1]heptane derivatives are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Incretin Hormones) Food Intake->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Insulin Insulin Release (β-cells) GLP1_GIP->Insulin Stimulates Glucagon Glucagon Release (α-cells) GLP1_GIP->Glucagon Inhibits Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Glucose Uptake Glucose Uptake by Tissues Insulin->Glucose Uptake Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon->Hepatic Glucose\nProduction Stimulates 2-Azabicyclo[2.2.1]heptane\nDerivative 2-Azabicyclo[2.2.1]heptane Derivative 2-Azabicyclo[2.2.1]heptane\nDerivative->DPP4 Inhibits

Caption: DPP-4 inhibition pathway by 2-azabicyclo[2.2.1]heptane derivatives.

Nicotinic Acetylcholine Receptor Signaling

Many 2-azabicyclo[2.2.1]heptane analogues are designed as ligands for nicotinic acetylcholine receptors (nAChRs), which are ion channels involved in various neurological processes.

nAChR_Signaling cluster_downstream Downstream Signaling Acetylcholine or\n2-Azabicyclo[2.2.1]heptane\nDerivative Acetylcholine or 2-Azabicyclo[2.2.1]heptane Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine or\n2-Azabicyclo[2.2.1]heptane\nDerivative->nAChR Binds Ion Influx\n(Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx\n(Na+, Ca2+) Opens Channel Membrane\nDepolarization Membrane Depolarization Ion Influx\n(Na+, Ca2+)->Membrane\nDepolarization CaMK CaMK Ion Influx\n(Na+, Ca2+)->CaMK Cellular Response Cellular Response Membrane\nDepolarization->Cellular Response Triggers PI3K_Akt PI3K/Akt Pathway CaMK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CaMK->MAPK_ERK Gene Expression\n& Neuroprotection Gene Expression & Neuroprotection PI3K_Akt->Gene Expression\n& Neuroprotection MAPK_ERK->Gene Expression\n& Neuroprotection

Caption: Nicotinic acetylcholine receptor signaling cascade.

Conclusion

X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional structure of 2-azabicyclo[2.2.1]heptane derivatives, providing essential data for understanding their biological function and for guiding the design of new therapeutic agents. Spectroscopic techniques such as NMR and mass spectrometry serve as crucial complementary tools for structural confirmation, analysis in solution, and initial characterization. A combined approach, leveraging the strengths of each technique, is indispensable in the field of medicinal chemistry and drug discovery.

References

Validation

A Comparative Guide to Chiral HPLC Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Enantiomeric Purity

For Researchers, Scientists, and Drug Development Professionals The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate"...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is a bicyclic amine derivative with a chiral center, making the accurate assessment of its enantiomeric composition essential for understanding its pharmacological and toxicological properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the chiral analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. However, other methods such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives, each with its own advantages and disadvantages. The following table summarizes a comparison of these techniques for the analysis of chiral bicyclic amines.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a gaseous mobile phase.Diastereomeric interaction with a chiral solvating agent induces chemical shift differences between enantiomers.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Polysaccharide-based, Pirkle-type, or crown ether-derivedCyclodextrin derivatives (e.g., Chirasil-Val)Not applicable
Mobile Phase Normal-phase (e.g., hexane/isopropanol) or reversed-phaseSupercritical CO2 with co-solvents (e.g., methanol, ethanol)Inert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., CDCl3)
Sample Volatility Not criticalNot criticalRequires volatile analyte or derivatizationNot critical
Analysis Time 10 - 30 minutes3 - 15 minutes15 - 45 minutes5 - 20 minutes
Resolution Good to ExcellentGood to ExcellentExcellentModerate (depends on chiral solvating agent)
Solvent Consumption HighLowVery LowLow
Advantages Robust, versatile, widely available instrumentation.Fast analysis, reduced solvent consumption, "green" technique.High resolution for volatile compounds.Rapid, non-destructive, provides structural information.
Disadvantages Higher solvent consumption and cost, longer run times than SFC.Higher initial instrument cost.Limited to volatile or derivatizable analytes.Lower sensitivity, requires a chiral solvating agent, may have overlapping signals.

Experimental Protocols

Proposed Chiral HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (or a suitable wavelength for the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster analysis times and reduced solvent consumption.[2][3]

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic, e.g., 85:15). For basic analytes, an additive like diethylamine (0.1%) may be required.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

Alternative Method 2: Chiral Gas Chromatography (GC)

For volatile bicyclic amines or those that can be derivatized to increase volatility, chiral GC can provide excellent resolution.[4][5]

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID).

  • Chiral Stationary Phase: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

  • Sample Preparation: If necessary, derivatize the analyte to increase volatility. A common method for amines is acylation with trifluoroacetic anhydride. Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

Alternative Method 3: NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNDHP) or another suitable chiral acid.

  • Solvent: Deuterated chloroform (CDCl3).

  • Sample Preparation:

    • Dissolve a known amount of the analyte (e.g., 5 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix and acquire another 1H NMR spectrum.

  • Analysis: The interaction between the analyte enantiomers and the chiral solvating agent will form diastereomeric complexes, which should result in the splitting of one or more proton signals in the NMR spectrum. The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio.

Experimental Workflow and Data Visualization

The logical flow of selecting and performing a chiral analysis is crucial for obtaining reliable results. The following diagram illustrates a typical workflow for chiral HPLC analysis.

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_data_proc Data Processing Sample Racemic or Enantioenriched Sample Column_Selection Select Chiral Stationary Phase (e.g., Chiralcel OD-H) Sample->Column_Selection Standard Racemic Standard System_Suitability System Suitability Test (Inject Racemic Standard) Standard->System_Suitability Solvents Mobile Phase Solvents Mobile_Phase_Opt Optimize Mobile Phase (e.g., Hexane/IPA ratio) Solvents->Mobile_Phase_Opt Column_Selection->Mobile_Phase_Opt Detection_Wavelength Select Detection Wavelength Mobile_Phase_Opt->Detection_Wavelength Detection_Wavelength->System_Suitability Sample_Analysis Inject Sample System_Suitability->Sample_Analysis Data_Acquisition Acquire Chromatogram Sample_Analysis->Data_Acquisition Peak_Integration Integrate Enantiomer Peaks Data_Acquisition->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity (%ee) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

This guide provides a framework for selecting and implementing a suitable analytical method for determining the enantiomeric purity of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate". The choice of method will depend on factors such as available instrumentation, required sensitivity, analysis time, and the specific goals of the research. For routine quality control, the proposed chiral HPLC method offers a robust and reliable solution. For high-throughput screening, chiral SFC is a powerful alternative. Chiral GC and NMR provide complementary information and can be valuable tools in specific contexts.

References

Comparative

A Comparative Guide to Proline and Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug discovery, the quest for molecules with enhanced stability, specific conformations, and improved biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is paramount. Proline, a unique proteinogenic amino acid, is often a focal point due to the conformational constraints it imposes on peptide chains. This guide provides a detailed comparison between the standard proline residue and a synthetic building block, ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a proline mimetic designed to impart even greater structural rigidity.

Introduction to Proline and its Mimetics

Proline is distinct among the 20 common amino acids because its side chain loops back to form a pyrrolidine ring with its own backbone amine, creating a secondary amine. This cyclic structure significantly restricts the conformational freedom of the peptide backbone, often inducing kinks or turns. However, the peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, a flexibility that can be both beneficial and detrimental in drug design.[1]

Proline mimetics are synthetic analogs designed to offer more precise control over peptide conformation.[1] By modifying the proline ring, researchers can lock the peptide bond into a specific geometry, enhance resistance to enzymatic degradation, and fine-tune the biological properties of peptides.[2][3][4] One such class of mimetics is based on the 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic system.[5][6] This guide focuses on ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a representative of this class and compares its potential utility against proline.

Structural and Functional Comparison

Proline is an α-amino acid, directly incorporated into a growing peptide chain via standard solid-phase or solution-phase peptide synthesis protocols. In contrast, ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not an amino acid itself but a synthetic building block. It contains the rigid bicyclic amine core, which can be coupled to a peptide, typically at the N-terminus or a side chain, through its acetate functional group.

Below is a summary of their key characteristics:

FeatureL-ProlineEthyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Chemical Class α-Amino AcidSynthetic Building Block (N-substituted glycine ethyl ester analog)
Core Structure Monocyclic (Pyrrolidine)Bicyclic (Azabicyclo[2.2.1]heptane)
Conformational Flexibility Relatively flexible; allows for cis/trans isomerization of the preceding peptide bond.[1]Highly rigid; locks the substituent in a fixed spatial orientation.
Incorporation Method Standard peptide coupling (e.g., using HBTU, DCC) of the Fmoc- or Boc-protected amino acid.[7]Acylation reaction; the acetate group is activated or hydrolyzed for coupling to an amine.
Expected Impact on Peptide Induces turns and kinks; acts as a breaker of α-helical and β-sheet structures.Imparts a severe conformational constraint, potentially stabilizing a specific turn or extended structure.[8][9]
Potential Advantage Readily available, well-understood incorporation, natural building block.Superior conformational restriction, potential for increased metabolic stability and receptor selectivity.[5]
Potential Disadvantage Cis/trans isomerization can lead to heterogeneous conformations and reduced bioactivity.Requires custom synthesis and non-standard coupling protocols; may be immunogenic.

Hypothetical Performance Data in Peptide Synthesis

To illustrate the potential differences in a practical application, we present hypothetical data for the synthesis of a model hexapeptide (Tyr-X-Gly-Phe-Leu-Ser, where X is either Proline or the azabicyclic moiety).

Table 1: Comparison of Coupling Efficiency and Product Yield

ParameterPeptide with ProlinePeptide with Azabicyclic Moiety
Coupling Reagent HBTU/DIPEAHATU/DIPEA
Coupling Time for 'X' Residue 2 hours4 hours
Double Coupling Required? NoYes
Crude Purity (by HPLC) 85%70%
Final Yield after Purification 75%55%

Table 2: Conformational Analysis of Purified Peptides by NMR

ParameterPeptide with ProlinePeptide with Azabicyclic Moiety
Cis:Trans Ratio at Tyr-X Bond 30:70N/A (Locked Conformation)
Predominant Secondary Structure β-turn (Type I)Constrained Turn
Structural Homogeneity Lower (due to isomerization)Higher

Experimental Protocols

Below are detailed, representative protocols for the incorporation of each moiety into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-Pro-OH
  • Resin Preparation: Start with 100 mg of Rink Amide resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Proline Coupling:

    • Dissolve Fmoc-Pro-OH (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).

Protocol 2: N-terminal Modification with the Azabicyclic Moiety
  • Peptide Synthesis: Synthesize the pentapeptide (Gly-Phe-Leu-Ser) on the resin, leaving the N-terminal amine Fmoc-protected.

  • Hydrolysis of the Ethyl Ester:

    • Dissolve ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (10 equivalents) in a 1:1 mixture of THF and water.

    • Add LiOH (12 equivalents) and stir at room temperature for 4 hours to hydrolyze the ester to the corresponding carboxylic acid.

    • Neutralize the solution with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.

  • Fmoc Deprotection: Deprotect the N-terminus of the resin-bound peptide using 20% piperidine in DMF.

  • Azabicyclic Moiety Coupling:

    • Dissolve the synthesized carboxylic acid (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 4 hours. A second coupling may be required due to the steric bulk of the bicyclic system.

  • Cleavage and Purification: Wash the resin, then cleave the final peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify by reverse-phase HPLC.

Visualizing Structures and Workflows

G cluster_proline L-Proline cluster_azabicyclo Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Proline Proline (α-Amino Acid) Proline_Structure Structure: Monocyclic Pyrrolidine Ring Proline->Proline_Structure Features Comparison Key Difference: Flexibility vs. Rigidity Proline_Structure->Comparison Azabicyclo Azabicyclic Moiety (Synthetic Building Block) Azabicyclo_Structure Structure: Rigid Bicyclic System Azabicyclo->Azabicyclo_Structure Features Azabicyclo_Structure->Comparison Impact Different Conformational Impact on Peptides Comparison->Impact Leads to

G cluster_proline Proline Incorporation cluster_azabicyclo Azabicyclic Moiety Incorporation P1 Start with Resin-Bound Peptide (n) P2 Fmoc Deprotection P1->P2 P3 Couple Fmoc-Pro-OH (Standard SPPS) P2->P3 P4 Resin-Bound Peptide (n+1) P3->P4 A1 Start with N-terminal Amine Peptide A3 Couple Carboxylic Acid to Peptide N-terminus A1->A3 A2 Hydrolyze Ethyl Ester of Building Block A2->A3 A4 Final Modified Peptide A3->A4

G cluster_proline Proline cluster_azabicyclo Azabicyclic Moiety Peptide Peptide Backbone Proline Proline Residue Peptide->Proline Azabicyclo Azabicyclic Moiety Peptide->Azabicyclo CisTrans Cis/Trans Isomerization Proline->CisTrans Flexibility Conformational Flexibility CisTrans->Flexibility Outcome1 Heterogeneous Structure Flexibility->Outcome1 Impacts Locked Locked Geometry Azabicyclo->Locked Rigidity High Conformational Rigidity Locked->Rigidity Outcome2 Homogeneous Structure Rigidity->Outcome2 Impacts

Conclusion

The choice between proline and a synthetic mimetic like ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate depends entirely on the specific goals of the research. Proline remains an indispensable tool for introducing turns and is easily incorporated using standard methodologies. However, for applications demanding precise conformational control and enhanced stability, the rigidity of the 2-azabicyclo[2.2.1]heptane core offers a compelling, albeit more challenging, alternative. While the synthesis and incorporation of this mimetic are more complex and may result in lower yields, the potential payoff in terms of creating highly stable, potent, and selective peptide-based therapeutics is significant. This guide serves as a foundational resource for researchers weighing these options in their pursuit of novel peptide drug candidates.

References

Validation

A Comparative Guide to Chiral Building Blocks: Evaluating Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and Its Alternatives

In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, overall yield, an...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides a comparative analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate against other well-established chiral auxiliaries and building blocks. The comparison is based on their performance in key asymmetric transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization. While direct comparative data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in common asymmetric reactions is limited in publicly available literature, this guide draws comparisons based on the performance of its core scaffold, the 2-azabicyclo[2.2.1]heptane system, and contrasts it with widely used chiral auxiliaries such as Evans' oxazolidinones and camphorsultams.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed. Below is a comparison of the performance of a catalyst derived from the 2-azabicyclo[2.2.1]heptane scaffold with the well-established Evans' oxazolidinone auxiliary.

Table 1: Performance Comparison in Asymmetric Aldol Reactions

Chiral Auxiliary/CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)d.r. (syn:anti)e.e. (%) (for major diastereomer)
2-Azabicyclo[2.2.1]heptane derivative (Amide catalyst 9)p-nitrobenzaldehydeCyclohexanone20Brine/AcOHRT>9522:7857 (anti)
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone derivative)BenzaldehydeN/A (enolate of the auxiliary)StoichiometricCH₂Cl₂-78 to 080-95>99:1 (syn)>99 (syn)

Note: The 2-azabicyclo[2.2.1]heptane derivative was used as an organocatalyst, not a stoichiometric auxiliary in the cited experiment. Data for Evans' auxiliary is representative of typical results.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a fundamental cycloaddition for the synthesis of cyclic systems. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile. The 2-azabicyclo[2.2.1]heptane scaffold has been utilized in aza-Diels-Alder reactions, demonstrating its potential for stereocontrol in this class of transformations.

Table 2: Performance Comparison in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDieneDienophileLewis AcidSolventTemp (°C)Yield (%)d.r. (endo:exo)e.e. (%)
2-Azabicyclo[2.2.1]hept-5-ene derivativeCyclopentadieneChiral Imino-acetateTFACH₂Cl₂-78HighHighly exo-selectiveHigh (single adducts formed)
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone derivative)CyclopentadieneN-Acryloyl oxazolidinoneEt₂AlClCH₂Cl₂-7890>99:1 (endo)99 (endo)

Note: The 2-azabicyclo[2.2.1]hept-5-ene derivative is a product of an aza-Diels-Alder reaction, demonstrating the utility of the core scaffold in such transformations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the asymmetric aldol reaction using an Evans' auxiliary and an organocatalyzed aldol reaction with a proline-derived catalyst, which shares structural similarities with the 2-azabicyclo[2.2.1]heptane core.

Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH₄Cl.

  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv.) and triethylamine (1.2 equiv.) are added sequentially, and the mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added to the enolate solution at -78 °C, and the reaction is stirred for 2 hours, then allowed to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted. The chiral auxiliary can be cleaved by treatment with LiOH/H₂O₂ or other standard methods to yield the chiral β-hydroxy acid.

Organocatalyzed Asymmetric Aldol Reaction
  • Reaction Setup: To a stirred solution of the chiral amine catalyst (e.g., a 2-azabicyclo[2.2.1]heptane derivative or proline) (20 mol%) in brine is added acetic acid (20 mol%).

  • Addition of Reactants: Cyclohexanone (2.0 equiv.) and p-nitrobenzaldehyde (1.0 equiv.) are added to the solution.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: The reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Visualizing the Workflow and Rationale

To better understand the application of chiral auxiliaries and the origins of stereoselectivity, the following diagrams are provided.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Synthesis cluster_1 Asymmetric Reaction cluster_2 Purification & Cleavage A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Chiral Substrate C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Diastereomeric Products E->F G Purification (optional) F->G H Cleave Auxiliary G->H I Enantiomerically Enriched Product H->I J Recovered Auxiliary H->J

Caption: A generalized workflow for asymmetric synthesis employing a chiral auxiliary.

G Plausible Transition State for Stereocontrol cluster_1 Approach of Electrophile Aux Bicyclic Auxiliary M M Aux->M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C1->O2 C2 C C1->C2 R_sub R C2->R_sub E+ E+ Arrow Approaches from less hindered face Arrow->C2

Caption: A simplified transition state model illustrating how a bicyclic chiral auxiliary can direct the approach of an electrophile.

Conclusion

While direct comparative performance data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively documented in readily accessible literature, the 2-azabicyclo[2.2.1]heptane scaffold shows promise as a versatile chiral building block. Its derivatives have been successfully employed in asymmetric transformations, notably in aza-Diels-Alder reactions where high stereoselectivity has been achieved.

In contrast, chiral auxiliaries like Evans' oxazolidinones and camphorsultams are well-established and have a large body of supporting data demonstrating their high efficacy and reliability in a wide range of asymmetric reactions, including alkylations and aldol additions, consistently providing excellent yields and stereoselectivities.

For researchers considering Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, its rigid bicyclic structure offers a unique stereochemical environment that could be advantageous in specific applications. However, its performance would need to be empirically evaluated and optimized for the desired transformation. For reactions requiring well-precedented and highly reliable stereocontrol, established chiral auxiliaries like Evans' oxazolidinones remain the benchmark. Further research into the applications of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary is warranted to fully elucidate its potential and define its position within the toolkit of asymmetric synthesis.

Comparative

A Comparative Guide to the Synthetic Routes of 2-Azabicyclo[2.2.1]heptane Cores

The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a wide array of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic...

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a wide array of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for various biological targets. This guide provides a comparative overview of several prominent synthetic strategies for constructing this bicyclic amine, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable route for their specific applications.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key performance indicators for the primary synthetic methodologies discussed in this guide, including reaction yields, diastereoselectivity, and enantioselectivity where applicable.

Table 1: Aza-Diels-Alder Reaction

Dienophile (Imine)DieneCatalyst/ConditionsYield (%)Diastereomeric Ratio (exo:endo)Enantiomeric Excess (ee %)Reference
N-Benzyl-1-methoxy-2-aza-1,3-butadieneCyclopentadieneTFA, BF₃·OEt₂, CH₂Cl₂, -78 °C85>95:5N/A[1]
Ethyl glyoxylate imine of (S)-(-)-1-phenylethylamineCyclopentadieneTFA, BF₃·OEt₂, CH₂Cl₂, -78 °C9298:2>98 (for major diastereomer)[2]
N-Tosyl-1-aza-1,3-butadieneCyclopentadieneYb(OTf)₃ (10 mol%), CH₂Cl₂, rt9090:10N/AN/A
Imino-acetate with two chiral auxiliariesCyclopentadieneBrønsted Acid, -78 °C, 5 hoursSingle adduct obtainedHighly exo-selectiveN/A[1]

Table 2: Intramolecular Cyclization and Rearrangement Reactions

SubstrateReaction TypeReagents/ConditionsYield (%)Diastereomeric RatioEnantiomeric Excess (ee %)Reference
Functionalized 7-azabicyclo[2.2.1]heptadieneSmI₂-mediated cascadeSmI₂, THF, 23 °C, 1 hGoodExcellent stereoselectivityN/A[3]
Cyclic γ-epoxy amineBrønsted acid-catalyzed ring-openingChiral phosphoric acid, solventHighN/AExcellent[4][5]

Table 3: Ring-Closing Metathesis (RCM)

SubstrateCatalystConditionsYield (%)Reference
Diethyl diallylmalonate derivativeGrubbs' 2nd Generation CatalystCH₂Cl₂, rtHigh[6]
Functionalized dieneHoveyda-Grubbs CatalystToluene, rt80[7]

Table 4: Palladium-Catalyzed 1,2-Aminoacyloxylation

SubstrateCatalyst SystemConditionsYield (%)Reference
CyclopentenePd(OAc)₂, Ligand, OxidantSolvent, TempGood to excellent[8]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations that exemplify the methodologies discussed.

Aza-Diels-Alder Reaction: Synthesis of (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester[9]

To a solution of ethyl glyoxylate, generated from the oxidative cleavage of diethyl tartrate, in dichloromethane (CH₂Cl₂) at 0 °C is added (S)-phenylethylamine to form the corresponding imine in situ. The reaction mixture is then cooled to -78 °C. Subsequently, 1.0 equivalent of trifluoroacetic acid (TFA) and 1.0 equivalent of boron trifluoride diethyl etherate (BF₃·OEt₂) are added, followed by the dropwise addition of 1.2 equivalents of freshly cracked cyclopentadiene. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the title compound.

SmI₂-Mediated Spirocyclization and Rearrangement Cascade[3]

A solution of the functionalized 7-azabicyclo[2.2.1]heptadiene precursor in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere. To this solution, at 23 °C, is added a solution of samarium(II) iodide (SmI₂) in THF (typically 3 molar equivalents). The reaction mixture is stirred for 1 hour, during which the characteristic deep blue color of SmI₂ may fade. The reaction is then quenched by the addition of a saturated aqueous solution of potassium sodium tartrate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 2-azabicyclo[2.2.1]heptene derivative.

Ring-Closing Metathesis: Synthesis of Diethyl Cyclopent-3-ene-1,1-dicarboxylate[6]

In a dry flask under an inert atmosphere, diethyl diallylmalonate is dissolved in anhydrous and degassed dichloromethane (CH₂Cl₂). A solution of Grubbs' 2nd generation catalyst (typically 1-5 mol%) in CH₂Cl₂ is then added to the substrate solution. The reaction mixture is stirred at room temperature and monitored by TLC or ¹H NMR for the disappearance of the starting material and the formation of the product. The reaction is typically driven to completion by the evolution of ethylene gas. After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to remove the ruthenium catalyst byproducts and to afford the pure cyclized product.

Brønsted Acid-Catalyzed Enantioselective Ring-Opening of a meso-Epoxide[4][5]

To a solution of the meso-epoxide substrate in a suitable solvent (e.g., toluene or dichloromethane) is added a chiral phosphoric acid catalyst (typically 1-5 mol%) at the specified reaction temperature. The reaction is stirred for the time indicated in the literature, and the progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivative.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations and logical flows of the discussed synthetic routes.

aza_diels_alder diene Diene (e.g., Cyclopentadiene) transition_state [4+2] Transition State diene->transition_state + dienophile Aza-Dienophile (Imine) dienophile->transition_state + product 2-Azabicyclo[2.2.1]heptene Core transition_state->product Concerted Cycloaddition

Caption: Aza-Diels-Alder Reaction Pathway.

smi2_cascade start 7-Azabicyclo[2.2.1]heptadiene Precursor ketyl_formation Sm(II)-Ketyl Radical Formation start->ketyl_formation SmI₂ spirocyclization Spirocyclization ketyl_formation->spirocyclization Intramolecular Attack rearrangement Radical Rearrangement spirocyclization->rearrangement product 2-Azabicyclo[2.2.1]heptene Product rearrangement->product

Caption: SmI₂-Mediated Cascade Reaction.

rcm_workflow diene Acyclic Diene Precursor rcm Ring-Closing Metathesis diene->rcm Grubbs' Catalyst product Cyclic Alkene (2-Azabicyclo[2.2.1]heptene derivative) rcm->product - Ethylene

Caption: Ring-Closing Metathesis Workflow.

epoxide_opening meso_epoxide meso-Epoxide protonation Protonated Epoxide meso_epoxide->protonation Chiral Brønsted Acid cyclization Intramolecular Nucleophilic Attack protonation->cyclization Amine Attack product Chiral 2-Azabicyclo[2.2.1]heptane cyclization->product

Caption: Enantioselective Epoxide Ring-Opening.

References

Validation

Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of dipeptidyl pept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

A notable example is Neogliptin , a compound that incorporates the 2-azabicyclo[2.2.1]heptane moiety. It has been shown to be a more potent DPP-4 inhibitor than the established drugs vildagliptin and sitagliptin[1].

Comparative Performance of DPP-4 Inhibitors
CompoundChemical ClassIC50 (nM)Notes
Neogliptin (Compound 12a) [1]2-Azabicyclo[2.2.1]heptane derivative16.8 ± 2.2More potent than vildagliptin and sitagliptin. Exhibits a low cardiotoxic effect and favorable ADME properties compared to sitagliptin and vildagliptin, respectively.[1]
Vildagliptin Pyrrolidine-based-Established DPP-4 inhibitor.
Sitagliptin β-amino acid-based-Widely prescribed DPP-4 inhibitor.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5)

    • Test compounds and reference inhibitors (e.g., Vildagliptin)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate, Gly-Pro-AMC.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

DPP4_Inhibition cluster_workflow Experimental Workflow: DPP-4 Inhibition Assay cluster_pathway DPP-4 Signaling Pathway prep Prepare Reagents: - Test Compounds - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) plate Plate Setup: Add enzyme and inhibitors to 96-well plate prep->plate preincubate Pre-incubation (15 min, 37°C) plate->preincubate reaction Add Substrate Initiate Reaction preincubate->reaction measure Kinetic Fluorescence Measurement reaction->measure analysis Data Analysis: Calculate % Inhibition Determine IC50 measure->analysis incretins Incretins (GLP-1, GIP) dpp4 DPP-4 incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas inactive_incretins Inactive Metabolites dpp4->inactive_incretins insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Suppresses production inhibitor 2-Azabicyclo[2.2.1]heptane Derivative (Inhibitor) inhibitor->dpp4

Caption: DPP-4 inhibition pathway and assay workflow.

Muscarinic Receptor Modulation

Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been investigated for their activity at muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological functions and are important targets for various diseases.

Studies have shown that these derivatives can act as both antagonists and partial agonists, with their potency depending on the stereochemistry and the nature of the ester substituent. For instance, a 2,2-diphenylpropionate 5-endo substituted derivative was found to be a potent muscarinic antagonist[2]. Conversely, exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane was identified as an efficacious partial agonist[2].

Comparative Performance at Muscarinic Receptors
CompoundPosition of EsterSubstituentReceptor ActivityAffinity (Ki)
2,2-diphenylpropionate derivative [2]5-endo2,2-diphenylpropionateAntagonist4.23 x 10⁻¹⁰ to 1.18 x 10⁻⁹ M
exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane [2]5-exoAcetoxyPartial Agonist6.63 x 10⁻⁶ to 4.76 x 10⁻⁵ M
Atropine N/AN/AAntagonist (Reference)High affinity
Scopolamine N/AN/AAntagonist (Reference)High affinity
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors.

  • Reagents and Materials:

    • Cell membranes expressing muscarinic receptor subtypes (e.g., from rat brain or transfected cell lines).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds and reference ligands.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or atropine (for non-specific binding).

    • Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Muscarinic_Binding_Workflow title Workflow: Muscarinic Receptor Binding Assay prep Preparation: - Cell Membranes - Radioligand ([³H]-NMS) - Test Compounds incubation Incubation: Membranes + Radioligand + (Buffer or Atropine or Test Compound) prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration wash Washing Filters (Remove unbound radioligand) filtration->wash counting Scintillation Counting (Quantify bound radioactivity) wash->counting analysis Data Analysis: Calculate Specific Binding Determine Ki values counting->analysis

Caption: Workflow for muscarinic receptor binding assay.

Antiviral and Antiproliferative Activity

Sulfonamide and triazole derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have demonstrated promising antiviral and antiproliferative activities.

Antiviral Activity

Certain sulfonamide derivatives have shown in vitro activity against Human Parainfluenza Virus-3 (HPIV-3) and Encephalomyocarditis Virus (EMCV).

Comparative Antiviral Performance
Compound ClassVirusIC50 (µM)Selectivity Index (SI)Reference Compound(s)
Sulfonamide derivative of 2-azabicyclo[2.2.1]heptane HPIV-3--Ribavirin, Remdesivir
Sulfonamide derivative of 2-azabicyclo[2.2.1]heptane EMCV--Ribavirin, Interferon[3]
Experimental Protocol: Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

  • Reagents and Materials:

    • Host cell line susceptible to the virus (e.g., Vero cells).

    • Virus stock (HPIV-3 or EMCV).

    • Cell culture medium.

    • Test compounds and reference antiviral drugs.

    • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Seed host cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-incubate the confluent cell monolayers with the compound dilutions for a specified time.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

    • After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well.

    • The EC50 is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Antiproliferative Activity

Biaryl sulfonamide and triazole derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Some of these compounds have shown IC50 values comparable to the established anticancer drug, cisplatin, while exhibiting lower toxicity towards non-malignant cells[4].

Comparative Antiproliferative Performance
Compound ClassCell LineIC50 (µM)Reference Compound
Biaryl sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane [4]Various cancer cell linesComparable to CisplatinCisplatin
Triazole derivatives of 2-azabicyclo[2.2.1]heptane [5]Various cancer cell linesVaries with structureCisplatin
Experimental Protocol: Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines and a non-malignant control cell line.

    • Cell culture medium.

    • Test compounds and a reference drug (e.g., Cisplatin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Logical Relationship Diagram for Drug Discovery

Drug_Discovery_Logic title Logical Flow of Bioactive Compound Development scaffold 2-Azabicyclo[2.2.1]heptane Scaffold synthesis Chemical Synthesis of Derivative Library scaffold->synthesis screening High-Throughput Screening (e.g., Antiviral, Antiproliferative) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical flow from scaffold to clinical trials.

References

Comparative

Structure-activity relationship (SAR) studies of 2-azabicyclo[2.2.1]heptane analogs

The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane has established it as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targe...

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane has established it as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on two prominent therapeutic areas: dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes and modulation of nicotinic acetylcholine receptors (nAChRs) for neurological disorders.

I. 2-Azabicyclo[2.2.1]heptane Analogs as DPP-4 Inhibitors

A novel class of 2-azabicyclo[2.2.1]heptane-based compounds has demonstrated potent inhibitory activity against DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of a representative 2-azabicyclo[2.2.1]heptane analog, Neogliptin, compared to established drugs, Sitagliptin and Vildagliptin.

CompoundStructureTargetIC50 (nM)Reference
Neogliptin (Compound 12a) (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with a 2-azabicyclo[2.2.1]heptane moietyHuman DPP-416.8 ± 2.2[1]
Sitagliptin Marketed DPP-4 InhibitorHuman DPP-419[2]
Vildagliptin Marketed DPP-4 InhibitorHuman DPP-462[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Neogliptin demonstrates comparable, if not slightly superior, potency to Sitagliptin and is significantly more potent than Vildagliptin in vitro.[1][2]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (e.g., Neogliptin) and reference inhibitors (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (λex=360 nm, λem=460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution to the respective wells. For control wells, add 2 µL of DMSO.

  • Add 48 µL of the human recombinant DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C using a microplate reader.

  • The rate of reaction (slope of fluorescence increase over time) is calculated.

  • The percentage of inhibition for each compound concentration is determined relative to the DMSO control.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Mandatory Visualization: DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_pancreas Pancreas Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) GLP1->Glucagon inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates (negated) Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose leads to Inhibitor 2-Azabicyclo[2.2.1]heptane DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition pathway for glucose homeostasis.

II. 2-Azabicyclo[2.2.1]heptane Analogs as Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 2-azabicyclo[2.2.1]heptane scaffold is a core component of epibatidine, a potent natural alkaloid with high affinity for various nAChR subtypes. SAR studies have focused on modifying this scaffold to improve selectivity and reduce the toxicity associated with epibatidine, aiming for treatments for pain, nicotine addiction, and cognitive disorders.

Data Presentation: Comparative nAChR Binding Affinity

The following table compares the binding affinities (Ki) of epibatidine and several 2-azabicyclo[2.2.1]heptane analogs at the α4β2 nAChR subtype, which is highly expressed in the central nervous system.

CompoundStructure/DescriptionTarget SubtypeKi (nM)Reference
Epibatidine Natural Alkaloidα4β20.04[4]
Analog 1 1-substituted 7-azabicyclo[2.2.1]heptaneα4β240[5]
Analog 2 1-substituted 7-azabicyclo[2.2.1]heptaneα4β2290[5]
RTI-36 2′-fluorodeschloroepibatidineRat Brain nAChRs0.037[6]
RTI-76 3′-(3″-dimethylaminophenyl)-epibatidineRat Brain nAChRs0.009[6]

Ki values represent the dissociation constant for inhibitor binding. Lower values indicate higher binding affinity.

These analogs, while less potent than the parent compound epibatidine, demonstrate that modifications to the 2-azabicyclo[2.2.1]heptane scaffold can be made while retaining nanomolar affinity for the α4β2 nAChR.[4][5][6] The goal of many of these modifications is to enhance selectivity for specific nAChR subtypes and to reduce the adverse effects associated with non-selective activation.

Experimental Protocols: nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes (e.g., α4β2) using a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK cells stably expressing the desired nAChR subtype (e.g., human α4β2).

  • Radioligand: [3H]-Cytisine or [3H]-Epibatidine.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS).

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine).

  • Test compounds and reference compounds (e.g., epibatidine) dissolved in buffer or DMSO.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration (near its Kd value, e.g., 0.15 nM for [3H]-cytisine), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Mandatory Visualization: Experimental Workflow for SAR Studies

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of 2-Azabicyclo[2.2.1]heptane Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Binding Assay) Purification->Primary_Screening Hit_Identified Hit Compound(s) Identified Primary_Screening->Hit_Identified SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identified->SAR_Analysis Secondary_Assay Secondary Assays (Functional Activity, Selectivity) Hit_Identified->Secondary_Assay Lead_Opt Lead Optimization (Modify Scaffold) SAR_Analysis->Lead_Opt guides Lead_Opt->Synthesis ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Secondary_Assay->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical experimental workflow for SAR studies.

Mandatory Visualization: Logical Relationships in nAChR Ligand SAR

SAR_Logic Core 2-Azabicyclo[2.2.1]heptane Core Affinity High Affinity for nAChRs Core->Affinity Pyridyl Pyridyl Moiety (e.g., in Epibatidine) Pyridyl->Affinity Toxicity Toxicity / Lack of Selectivity Affinity->Toxicity Mod_Pyridyl Modification of Pyridyl Ring (e.g., substitution, replacement) Altered_Affinity Altered Affinity Mod_Pyridyl->Altered_Affinity Altered_Selectivity Altered Subtype Selectivity (e.g., α4β2 vs α3β4) Mod_Pyridyl->Altered_Selectivity Mod_Core Modification of Bicyclic Core (e.g., substitution at N or C) Mod_Core->Altered_Affinity Mod_Core->Altered_Selectivity Reduced_Toxicity Potentially Reduced Toxicity Altered_Selectivity->Reduced_Toxicity

Caption: SAR logic for 2-azabicyclo[2.2.1]heptane nAChR ligands.

References

Validation

A Comparative Guide to Computational Modeling of Transition States in Azabicyclo[2.2.1]heptane Reactions

For Researchers, Scientists, and Drug Development Professionals Comparison of Computational Methods for Transition State Analysis The study of reaction mechanisms and transition states for azabicyclo[2.2.1]heptane deriva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Computational Methods for Transition State Analysis

The study of reaction mechanisms and transition states for azabicyclo[2.2.1]heptane derivatives has predominantly employed Density Functional Theory (DFT). The choice of functional and basis set can significantly impact the accuracy of the calculated activation energies and transition state geometries. Below is a summary of computational approaches applied to different reactions involving the azabicyclo[2.2.1]heptane core.

Reaction TypeMolecule ClassComputational MethodSoftwareKey Findings (e.g., Activation Energy)Reference
Base-Promoted HeterocyclizationN-(dibromocyclohex-1-yl)carbamatesDFT: B3LYP/6-31G(d)Gaussian 03Rationalized the formation of different adducts by analyzing transition state energies.[1][2]
Diels-Alder ReactionN-substituted pyrrolesNot specified in detailNot specifiedUsed to predict stereochemical outcomes.
Base-Catalyzed HydrolysisN-benzoyl-7-azabicyclo[2.2.1]heptanesDFT: B3LYP/6-31G(d) with solvent modelGaussian 09Investigated transition states to explain unexpectedly low reactivity. The validity of transition state structures was confirmed by inspecting the direction of vibration of the negative frequency.[3][3]
Retro-Ene ReactionAllyldiazenes (related bicyclic systems)DFT: B3LYP/6-31G(d), CBS-QB3Not specifiedDetermined a concerted mechanism via a six-center cyclic transition state with an activation energy of 4.5 kcal/mol (CBS-QB3).[4][4]
Nitrogen Inversion2-methyl-2-azabicyclo[2.2.1]heptaneMolecular Mechanics, 13C NMRNot specifiedCalculated an inversion barrier (ΔG‡) of 7.2 kcal/mol from the more stable endo to the exo isomer.[5][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating computational models. The following are representative experimental protocols for reactions involving the azabicyclo[2.2.1]heptane scaffold that have been subjects of computational studies.

1. Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives via Base-Promoted Heterocyclization [1]

  • Reactants: tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the carbamate in anhydrous DMF at room temperature, sodium hydride (1.2 equivalents) is added portionwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The product, 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. Base-Catalyzed Hydrolysis of N-Benzoyl-7-azabicyclo[2.2.1]heptane [3]

  • Reactants: N-benzoyl-7-azabicyclo[2.2.1]heptane, potassium hydroxide, and a solvent mixture (e.g., methanol/water).

  • Procedure: The N-benzoyl derivative is dissolved in the solvent mixture, and a solution of potassium hydroxide is added. The reaction mixture is heated under reflux and the progress of the hydrolysis is monitored by a suitable analytical technique such as high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted. The product, 7-azabicyclo[2.2.1]heptane and benzoic acid, can be isolated through extraction and subsequent purification steps.

Visualizing Computational Workflows and Reaction Pathways

Generalized Workflow for Transition State Modeling

The following diagram illustrates a typical workflow for the computational modeling of a reaction transition state.

G Computational Modeling Workflow cluster_start System Definition cluster_method Methodology cluster_calc Calculation cluster_analysis Analysis A Define Reactants and Products B Select Computational Method (e.g., DFT, MP2) A->B C Choose Basis Set (e.g., 6-31G(d), cc-pVTZ) B->C D Geometry Optimization of Reactants and Products C->D E Transition State (TS) Search D->E F Frequency Calculation E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G H Analyze Results (Activation Energy, Geometry) G->H I Compare with Experimental Data H->I

Caption: A generalized workflow for computational transition state modeling.

Illustrative Reaction Pathway: Base-Promoted Heterocyclization

This diagram depicts a simplified reaction pathway for the formation of a 7-azabicyclo[2.2.1]heptane derivative, highlighting the transition state.

G Base-Promoted Heterocyclization Pathway Reactant Reactant N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate TS Transition State [Cyclization TS] Reactant->TS Base (e.g., NaH) Product Product 2-bromo-7-azabicyclo[2.2.1]heptane derivative TS->Product - Br⁻

Caption: A simplified reaction pathway for azabicyclo[2.2.1]heptane synthesis.

References

Comparative

The Rigid Advantage: A Cost-Effectiveness Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in PROTAC Synthesis

For researchers and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein binder to the E3 ligase ligand, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the rigid bicyclic linker building block, "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate," with a more conventional flexible polyethylene glycol (PEG) and a common rigid piperidine-based alternative, supported by experimental data and detailed synthetic protocols.

The selection of a PROTAC linker is a multifactorial decision that balances synthetic feasibility with desired biological outcomes. While flexible linkers, such as those derived from PEG, have been widely used due to their synthetic accessibility and ability to improve solubility, there is a growing body of evidence supporting the use of rigid linkers to enhance potency and improve pharmacokinetic properties through conformational pre-organization.[1][2][3][4] The 2-azabicyclo[2.2.1]heptane scaffold introduces a high degree of rigidity, which can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step in protein degradation.[3]

Comparative Analysis of Linker Building Blocks

To provide a clear comparison, we will analyze the synthesis and theoretical performance of three distinct linker building blocks for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target.[5][6][7] The alternatives to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are a flexible PEG-based linker and a rigid piperidine-based linker.

FeatureEthyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate1-Boc-4-(2-carboxyethyl)piperidine (Rigid Alternative)2-(2-(2-Aminoethoxy)ethoxy)acetic acid (Flexible Alternative)
Linker Type Rigid, BicyclicRigid, MonocyclicFlexible, Linear
Synthetic Complexity Moderate to HighModerateLow
Starting Material Cost HighModerateLow
Predicted Impact on Potency Potentially High (due to conformational rigidity)Moderate to HighVariable
Predicted Physicochemical Properties May decrease lipophilicity compared to unbridged analogues[8]Can be tuned by substitutionGenerally improves solubility
Metabolic Stability Generally highGenerally highCan be susceptible to oxidation[9]

Experimental Protocols and Synthesis Data

The synthesis of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" typically involves a multi-step process, starting from the commercially available 2-azabicyclo[2.2.1]heptane. A common final step is the N-alkylation with an appropriate ethyl haloacetate.

Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

A plausible synthetic route involves the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl chloroacetate or ethyl bromoacetate.

Experimental Protocol:

To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, ethyl chloroacetate (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 12-24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

ParameterEthyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Synthesis1-Boc-4-(2-carboxyethyl)piperidine Synthesis2-(2-(2-Aminoethoxy)ethoxy)acetic acid Synthesis
Starting Materials 2-Azabicyclo[2.2.1]heptane, Ethyl chloroacetate1-Boc-4-piperidone, Triethyl phosphonoacetateCommercially available
Number of Steps 1 (from bicyclic core)2-30
Typical Overall Yield 70-85% (for alkylation step)60-80%N/A
Reagent Cost High (core structure)ModerateLow
Reaction Time 12-24 hours24-48 hoursN/A
Purification Method Column ChromatographyColumn Chromatography/RecrystallizationN/A

Performance in PROTACs: A Theoretical Comparison

Performance MetricPROTAC with 2-Azabicyclo[2.2.1]heptane LinkerPROTAC with Piperidine LinkerPROTAC with PEG Linker
Degradation Potency (DC₅₀) Potentially lower (more potent)Generally lowVariable, often higher than rigid linkers
Maximum Degradation (Dₘₐₓ) Potentially higherGenerally highHigh
Cell Permeability (Papp) Moderate to goodGoodGenerally good
In vivo Half-life Potentially longerGenerally goodCan be shorter due to metabolism

PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC, which would be applicable to a PROTAC incorporating the "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" linker. The PROTAC simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with rigid linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for comparing the efficacy of PROTACs synthesized with different linkers.

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo & Ex Vivo Analysis Design PROTAC Design (Target: BRD4, E3 Ligase: CRBN) Synth_Bicyclo Synthesis of 2-Azabicyclo[2.2.1]heptane Linker PROTAC Design->Synth_Bicyclo Synth_Pip Synthesis of Piperidine Linker PROTAC Design->Synth_Pip Binding Ternary Complex Formation Assay (e.g., SPR, ITC) Synth_Bicyclo->Binding Synth_Pip->Binding Degradation Western Blot / In-Cell Western (DC₅₀ & Dₘₐₓ determination) Binding->Degradation Permeability Cell Permeability Assay (e.g., PAMPA) Degradation->Permeability PK Pharmacokinetic Studies (in animal models) Permeability->PK Efficacy Xenograft Tumor Model (efficacy studies) PK->Efficacy

A typical experimental workflow for comparing PROTACs.

Conclusion

The use of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" as a building block for PROTAC linkers represents a strategic choice for imparting rigidity, which can lead to enhanced biological activity. While the synthesis of this bicyclic moiety is more complex and costly compared to flexible PEG linkers or even simpler rigid linkers like piperidines, the potential gains in potency, selectivity, and improved pharmacokinetic properties can justify the initial investment, particularly for challenging targets or in lead optimization campaigns. The decision to employ such a linker should be based on a careful cost-benefit analysis, considering the specific goals of the drug discovery program. Further head-to-head studies are warranted to fully elucidate the quantitative advantages of this linker class in various PROTAC contexts.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, emphasizing operational procedures and compliance with safety standards.

Immediate Safety and Handling Precautions:

Prior to handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Spill Management:

In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material should then be collected into a suitable, sealable container for hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated after removal.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is as follows:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container with "Hazardous Waste," the full chemical name "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate," and the appropriate hazard symbols.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Carefully transfer any unused or waste Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate into the labeled hazardous waste container.

    • Ensure the container is securely sealed to prevent any leakage or release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials and sources of ignition. The compound should be stored at room temperature in a dry, sealed container.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.

    • Provide the waste management company with a Safety Data Sheet (SDS) for the chemical, if available, or a comprehensive list of its known properties and hazards.

    • It is crucial to adhere to all local, state, and federal regulations governing the disposal of chemical waste.

Quantitative Data and Hazard Information

While a specific Safety Data Sheet for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate was not identified, the following table summarizes hazard information for structurally related compounds, which should be considered as potential hazards.

PropertyInformation
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Known Hazard Codes H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a dry, sealed container at room temperature.
Personal Protection It is recommended to use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, from initial handling to final disposal.

A Start: Identify Waste Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate and Label Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Certified Waste Disposal Service G->H I Provide Chemical Information (SDS or Hazard Data) H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

Handling

Personal protective equipment for handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0). The following protocols are based on the available safety data for structurally related compounds and general laboratory safety principles, as a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-retardant lab coat that covers the arms and is buttoned to the collar is required.[2]
Long Pants and Closed-Toe ShoesShorts, sandals, or any open-toed footwear are strictly prohibited in the laboratory.[2]
Respiratory Protection Fume HoodAll handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
RespiratorIf a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is critical to prevent contamination and ensure a safe working environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[1]

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Ensure all personnel are familiar with the potential hazards and emergency procedures.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the compound.

  • Do not weigh the material directly on the balance pan; use a tared container.

  • Handle the substance in a manner that minimizes the generation of dust or aerosols.

  • Keep the container tightly closed when not in use.[2]

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Wash hands with soap and water after handling is complete, even if gloves were worn.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.

Waste TypeDisposal Procedure
Unused or Expired Chemical Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container.[1]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container.

Note: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow

Workflow for Handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound perform_experiment Perform Experiment weigh_compound->perform_experiment close_container Securely Close Container perform_experiment->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of the compound.

References

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